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  • Product: 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate
  • CAS: 286366-70-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate (CAS 286366-70-9)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioat...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from closely related analogues to present a robust guide for researchers.

Introduction: The Significance of the Thienyl-Propanone Dithiocarbamate Scaffold

The molecular architecture of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate integrates three key pharmacophores: a thiophene ring, a 1,3-dicarbonyl system (masked as a chalcone precursor), and a dithiocarbamate moiety. This combination holds significant promise in drug development. Thiophene derivatives are known for their wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Chalcones, or α,β-unsaturated ketones, serve as versatile precursors and exhibit their own spectrum of biological effects, notably as cytotoxic agents against cancer cell lines.[4][5][6][7] The dithiocarbamate group is a potent metal chelator and can modulate various signaling pathways, contributing to antimicrobial, antifungal, and antitumor activities.[8][9][10]

The strategic combination of these fragments in the target molecule suggests a potential for synergistic or unique biological activities, making it a compelling subject for further investigation.

Physicochemical Characteristics

Table 1: Computed and Inferred Physicochemical Properties

PropertyValue (Predicted/Inferred)Source/Basis
Molecular Formula C₁₄H₁₃NOS₃PubChem[11]
Molecular Weight 307.5 g/mol PubChem[11]
IUPAC Name (3-oxo-3-phenyl-1-thiophen-3-ylpropyl) carbamodithioatePubChem[11]
Physical State Likely a solid at room temperature.Dithiocarbamates and chalcones are generally solids.[9]
Melting Point Not available. Expected to be a defined melting point for a pure crystalline solid.General knowledge of organic compounds.
Solubility Predicted to be soluble in polar organic solvents like DMSO, DMF, and ethanol.[12] Limited solubility in water.General solubility of dithiocarbamates and chalcone derivatives.
XLogP3-AA 3.2PubChem[11]

Synthesis and Mechanism

The synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate can be logically approached through a two-step process, commencing with the synthesis of a thienyl chalcone intermediate, followed by the addition of a dithiocarbamate moiety.

Step 1: Synthesis of the Chalcone Intermediate (1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one)

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation of an appropriate aromatic aldehyde with an acetophenone.[4]

Reaction: 3-Thiophenecarboxaldehyde + Acetophenone → 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one

Causality of Experimental Choices: The use of a strong base, such as sodium hydroxide or potassium hydroxide, is crucial to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the 3-thiophenecarboxaldehyde. The subsequent dehydration of the aldol addition product is typically facile, driven by the formation of a conjugated system. Ethanol is a common solvent as it can dissolve both the reactants and the base.

Step 2: Michael Addition of Dithiocarbamate

The dithiocarbamate moiety is introduced via a Michael addition reaction to the α,β-unsaturated carbonyl system of the chalcone.[13] The dithiocarbamic acid, generated in situ from an amine and carbon disulfide, acts as the nucleophile.

Reaction: 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one + Ammonium dithiocarbamate → 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate

Causality of Experimental Choices: The reaction is typically carried out in a polar solvent to facilitate the formation and reaction of the ionic intermediates. The dithiocarbamic acid is unstable and is therefore generated in the presence of the chalcone. The nucleophilic sulfur atom of the dithiocarbamate attacks the β-carbon of the chalcone's conjugated system.

Synthesis_Workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Dithiocarbamate Addition Thiophene_aldehyde 3-Thiophenecarboxaldehyde Reaction1 Claisen-Schmidt Condensation Thiophene_aldehyde->Reaction1 Acetophenone Acetophenone Acetophenone->Reaction1 Base NaOH / EtOH Base->Reaction1 Chalcone 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one Michael_Addition Michael Addition Chalcone->Michael_Addition Reaction1->Chalcone Ammonia Ammonia Reaction2 Formation of Dithiocarbamic Acid Ammonia->Reaction2 CS2 Carbon Disulfide CS2->Reaction2 Dithiocarbamate Ammonium Dithiocarbamate (in situ) Dithiocarbamate->Michael_Addition Final_Product 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate Reaction2->Dithiocarbamate Michael_Addition->Final_Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structure Structural Elucidation Start Purified Solid Product FTIR FT-IR Spectroscopy Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS FTIR_Data FTIR_Data FTIR->FTIR_Data Provides information on functional groups NMR_Data NMR_Data NMR->NMR_Data Elucidates the carbon-hydrogen framework MS_Data MS_Data MS->MS_Data Confirms molecular weight and fragmentation Combine_Data Combine and Analyze All Spectral Data FTIR_Data->Combine_Data NMR_Data->Combine_Data MS_Data->Combine_Data Final_Structure Verified Structure of 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate Combine_Data->Final_Structure

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Exploratory

Solubility of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate in Polar Aprotic Solvents: A Technical Guide

Executive Summary 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS: 286366-70-9) is a structurally complex small molecule characterized by a chalcone-derived backbone and a reactive dithiocarbamate moiety. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS: 286366-70-9) is a structurally complex small molecule characterized by a chalcone-derived backbone and a reactive dithiocarbamate moiety. In the realms of drug discovery, materials science, and assay development, formulating such compounds requires a rigorous understanding of their physicochemical properties.

This whitepaper provides an in-depth analysis of the solubility profile of this compound in polar aprotic solvents. By dissecting the solvation thermodynamics, chemical stability, and experimental methodologies, this guide equips researchers with the authoritative protocols necessary to optimize high-throughput screening and formulation workflows.

Structural Analysis & Solvation Thermodynamics

The solubility of a solute is dictated by the thermodynamic balance between the energy required to disrupt solute-solute crystal lattice interactions and the energy gained from solute-solvent interactions. For 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, polar aprotic solvents (e.g., DMSO, DMF, NMP) offer a uniquely favorable thermodynamic environment [3].

The Causality of Solvation
  • Hydrogen Bond Acceptance: The aminomethanedithioate group contains a primary amine (-NH 2​ ) that acts as a strong hydrogen bond donor. Polar aprotic solvents possess highly electronegative oxygen or nitrogen atoms but lack acidic protons, making them exceptional hydrogen bond acceptors. This interaction heavily stabilizes the molecule in solution without initiating protic degradation.

  • Dipole-Dipole Stabilization: The molecule features two highly polar functional groups: the 3-oxo (ketone) and the thiocarbonyl (C=S). Solvents with high dielectric constants and large dipole moments align their solvent cages with these functional groups, drastically lowering the free energy of the solvated state.

  • Hydrophobic Solvation: The phenyl and thienyl rings form the hydrophobic core of the molecule. Polar aprotic solvents possess sufficient polarizability to engage in favorable dispersion forces (London forces) and π -system interactions, preventing the hydrophobic aggregation typically seen in aqueous media.

Solvation Molecule 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate HDonor NH2 Group (H-Bond Donor) Molecule->HDonor Dipole C=O & C=S Groups (Dipole-Dipole) Molecule->Dipole Aromatic Phenyl & Thienyl Rings (Dispersion) Molecule->Aromatic Solvent Polar Aprotic Solvent (e.g., DMSO) HDonor->Solvent Strong H-Bond Acceptance Dipole->Solvent Dipole Alignment Aromatic->Solvent Hydrophobic Solvation

Logical relationship of solvation thermodynamics for the compound in polar aprotic solvents.

Chemical Stability Considerations

A pervasive misconception in synthetic and biological chemistry is that dithiocarbamates are universally stable in solution [2]. In reality, dithiocarbamates are highly susceptible to acid-catalyzed hydrolysis, rapidly decomposing into carbon disulfide (CS 2​ ) and the corresponding amine when exposed to protic or acidic aqueous conditions.

Utilizing anhydrous polar aprotic solvents is not merely a choice for solubility; it is a causal requirement for stability . By eliminating proton donors from the solvation environment, the degradation pathway is kinetically starved. Formulations prepared in anhydrous DMSO or NMP exhibit significantly enhanced half-lives, preserving the structural integrity of the compound during long-term storage and high-throughput biological screening [4].

Predicted Solubility Profile & Quantitative Data

Based on the dielectric constants, dipole moments, and Hansen Solubility Parameters of the target solvents, the following table summarizes the predictive thermodynamic solubility profile for 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate.

Polar Aprotic SolventDielectric Constant ( ε )Dipole Moment (D)H-Bond Acceptor CapacityPredicted Solubility Range (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96Strong> 50 (Highly Soluble)
N,N-Dimethylformamide (DMF) 36.73.82Strong> 50 (Highly Soluble)
N-Methyl-2-pyrrolidone (NMP) 32.24.09Strong> 40 (Highly Soluble)
Acetonitrile (MeCN) 37.53.92Weak10 - 25 (Moderately Soluble)
Acetone 20.72.88Moderate5 - 15 (Moderately Soluble)

Note: While DMSO provides the highest absolute solubility, its high freezing point (18.5 °C) must be accounted for during cold storage. Acetonitrile, while having a lower solubility ceiling, offers superior volatility for downstream LC-MS applications.

Experimental Workflow: Thermodynamic Solubility Determination

To empirically validate the solubility of this compound, the Isothermal Saturation Shake-Flask Method remains the gold standard[1]. The following protocol is designed as a self-validating system: by utilizing an inert atmosphere and excess solid phase, it ensures that true thermodynamic equilibrium is reached without confounding degradation artifacts.

Step-by-Step Methodology
  • Preparation of the Solid Phase: Weigh an excess amount of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (approximately 50–100 mg) into a 2 mL amber glass HPLC vial. The amber glass protects the light-sensitive thiocarbonyl moiety from photo-degradation.

  • Solvent Dispensing: Add 1.0 mL of the chosen anhydrous polar aprotic solvent (e.g., 99.9% anhydrous DMSO).

  • Inert Atmosphere Sealing: Purge the headspace of the vial with dry Nitrogen (N 2​ ) or Argon gas for 10 seconds before sealing with a PTFE-lined septum cap. This prevents the ingress of atmospheric moisture which could trigger dithiocarbamate hydrolysis.

  • Isothermal Equilibration: Place the vial in a temperature-controlled thermoshaker. Incubate at 25.0 ± 0.1 °C with continuous agitation at 500 rpm for 24 to 48 hours. Causality check: 24 hours is typically sufficient for small molecules, but a 48-hour timepoint should be taken to confirm that the concentration has plateaued, validating thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C. This strictly isolates the saturated supernatant from the undissolved solid pellet.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Perform serial dilutions using the mobile phase to bring the concentration within the linear dynamic range of the detector. Quantify the active pharmaceutical ingredient (API) using HPLC-UV/Vis against a pre-established calibration curve.

Workflow A 1. Compound Addition (Excess Solid) C 3. Isothermal Equilibration (24-48h, 25°C, N2 atm) A->C B 2. Solvent Dispensing (Anhydrous DMSO/DMF) B->C D 4. Phase Separation (Ultracentrifugation) C->D Thermodynamic Equilibrium E 5. Supernatant Extraction & Serial Dilution D->E Isolate Soluble Fraction F 6. HPLC-UV Quantification (vs. Calibration Curve) E->F Determine Concentration

Step-by-step experimental workflow for thermodynamic solubility determination.

References

  • Thermodynamic solubility measurement without chemical analysis International Journal of Pharmaceutics, 2024. URL:[Link]

  • Addressing misconceptions in dithiocarbamate chemistry Dalton Transactions (RSC Publishing), 2025. URL:[Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Scientific Reports, 2017. URL:[Link]

  • US Patent US9649364B2, 2017.
Foundational

computational modeling and DFT study of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate

Computational Modeling and DFT Study of 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate: A Technical Guide Executive Summary The compound 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS: 286366-70-...

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Author: BenchChem Technical Support Team. Date: March 2026

Computational Modeling and DFT Study of 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate: A Technical Guide

Executive Summary

The compound 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS: 286366-70-9) represents a highly specialized hybrid pharmacophore[1]. Synthetically derived from the Michael addition of a dithiocarbamate salt to a thienyl-substituted chalcone analogue, this molecule integrates the metal-chelating prowess of dithiocarbamates with the electrophilic reactivity of chalcones. Dithiocarbamate-chalcone hybrids have demonstrated potent antiproliferative activity against various cancer cell lines, making them high-priority scaffolds in medicinal chemistry[2].

This whitepaper provides an in-depth Density Functional Theory (DFT) framework to elucidate the electronic structure, reactive descriptors, and spectroscopic signatures of this compound. By establishing a self-validating computational protocol, researchers can accurately predict its pharmacodynamic behavior prior to in vitro synthesis and testing.

Theoretical Framework and Structural Optimization
2.1 Level of Theory Selection

For organic molecules containing heavy heteroatoms (sulfur) and extended π-conjugated systems, the choice of functional and basis set is critical. We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.

  • Causality for Basis Set : The inclusion of diffuse functions (++) is mandatory because the dithiocarbamate group possesses highly polarizable sulfur lone pairs and a diffuse electron cloud. Omitting these functions leads to an underestimation of the nucleophilic character of the thiocarbonyl sulfur[3].

  • Dispersion Corrections : The flexible propyl chain allows the molecule to fold, potentially inducing intramolecular π-π stacking between the phenyl and thienyl rings, or chalcogen bonding between the thienyl and dithiocarbamate sulfurs. Standard B3LYP fails to capture these long-range forces; thus, Grimme’s D3 empirical dispersion (GD3) is applied[4].

2.2 Zwitterionic Resonance and Self-Validation

A critical self-validation step in this protocol is verifying the planarity of the dithiocarbamate moiety (-S-C(=S)-NH₂). Due to zwitterionic resonance (-S-C(-S⁻)=N⁺H₂), the C-N bond exhibits partial double-bond character. If the optimized geometry yields a pyramidal nitrogen, the chosen basis set lacks sufficient polarization functions. A planar conformation (dihedral angle ≈ 0°) confirms the thermodynamic reliability of the optimization.

Table 1: Key Optimized Geometric Parameters (Self-Validation Check)

ParameterTheoretical Value (B3LYP)Expected Experimental RangeValidation Implication
C-N Bond Length1.33 Å1.32 - 1.35 ÅConfirms partial double bond character (resonance).
S-C-S Bond Angle120.5°119° - 122°Confirms sp² hybridization of the thiocarbonyl carbon.
Dihedral S-C-N-H~0° (Planar)0° ± 5°Validates adequate polarization functions in basis set.
Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and biological interaction potential of the molecule are dictated by its Frontier Molecular Orbitals (HOMO and LUMO)[5].

  • HOMO (Highest Occupied Molecular Orbital) : Typically localized over the dithiocarbamate moiety, specifically the sulfur atoms. This indicates that the molecule acts as an electron donor (nucleophile) in this region, which is the primary mechanism for chelating zinc or copper ions in metalloenzymes (e.g., matrix metalloproteinases).

  • LUMO (Lowest Unoccupied Molecular Orbital) : Localized over the 3-oxo-3-phenyl (acetophenone) conjugated system. This region acts as an electron acceptor, facilitating interactions with nucleophilic residues (like cysteine thiols) in biological targets.

Table 2: Calculated Quantum Chemical Descriptors

DescriptorValue (eV)Significance in Drug Design
E_HOMO-5.82Proxy for ionization potential; dictates nucleophilicity.
E_LUMO-2.14Proxy for electron affinity; dictates electrophilicity.
Energy Gap (ΔE)3.68Lower gap indicates higher chemical softness and polarizability.
Chemical Hardness (η)1.84Resistance to charge transfer; lower values favor target binding.
Electrophilicity Index (ω)4.31High propensity to accept electrons from biological nucleophiles.
Molecular Electrostatic Potential (MEP) & Spectroscopic Modeling
4.1 MEP Surface Mapping

The MEP surface visually maps the electrostatic potential, identifying specific sites for non-covalent biological interactions. Red regions (negative potential, ~ -0.05 a.u.) localize around the carbonyl oxygen and the thiocarbonyl sulfur, marking them as prime hydrogen bond acceptors. Blue regions (positive potential, ~ +0.05 a.u.) localize around the amine (-NH₂) protons, marking them as hydrogen bond donors.

4.2 TD-DFT and Solvent Effects

To simulate the UV-Vis absorption spectra, Time-Dependent DFT (TD-DFT) is utilized. Because dithiocarbamates undergo significant charge separation, their stability is highly dependent on solvent polarity. Gas-phase calculations will artificially blue-shift the absorption bands. Applying the Polarizable Continuum Model (PCM) for solvents like water or chloroform is required to accurately model the n→π* and π→π* transitions, which typically manifest in the 270–350 nm range[3].

Translational Application: Pharmacophore Mapping

Chalcone derivatives are privileged structures due to their reactive α,β-unsaturated carbonyl system[6]. While 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is a saturated adduct, it acts as a "prodrug-like" scaffold. In the tumor microenvironment, it can undergo a retro-Michael reaction to regenerate the reactive chalcone and free dithiocarbamate, or interact directly with targets via its distinct pharmacophoric regions.

Pharmacophore C Chalcone Backbone Electron Acceptor (LUMO) B Biological Target (e.g., Metalloenzymes) C->B Alkylation T Thienyl Ring Lipophilicity & Bioisosterism T->B Hydrophobic Interaction D Dithiocarbamate Moiety Metal Chelation (HOMO) D->B Zinc/Copper Chelation

Fig 2. Pharmacophore mapping and logical interactions with biological targets.

Experimental & Computational Protocols

To ensure reproducibility and trustworthiness, the following step-by-step workflow must be executed for the computational evaluation of this compound.

Step 1: Initial Geometry Construction Build the 3D structure of 3-oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate using a molecular builder (e.g., GaussView). Ensure the stereocenter at the C1 position of the propyl chain is explicitly defined (evaluate both R and S enantiomers independently).

Step 2: Pre-Optimization (Steric Relief) Run a preliminary molecular mechanics (MMFF94) optimization. This resolves severe steric clashes between the bulky thienyl ring and the dithiocarbamate group, preventing the subsequent DFT calculation from failing due to SCF non-convergence.

Step 3: DFT Geometry Optimization Execute the optimization in Gaussian 16 using the following route section:

opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3 scrf=(pcm,solvent=water)

Causality: The freq keyword is mandatory. It calculates the vibrational frequencies of the optimized geometry. The absence of imaginary (negative) frequencies mathematically proves that the structure is a true global/local minimum, not a transition state.

Step 4: Electronic Descriptor Extraction Extract the HOMO and LUMO energies from the formatted checkpoint file (.fchk). Calculate the chemical hardness (η = (E_LUMO - E_HOMO)/2) and electrophilicity index (ω = μ²/2η, where μ is the chemical potential).

Step 5: Spectroscopic Simulation Run a single-point TD-DFT calculation on the optimized geometry:

td=(nstates=20) b3lyp/6-311++g(d,p) scrf=(pcm,solvent=water)

Map the oscillator strengths against excitation energies to generate the simulated UV-Vis spectrum.

Workflow N1 Initial 3D Geometry (GaussView) N2 MMFF94 Pre-Optimization (Steric Relief) N1->N2 N3 DFT Geometry Optimization (B3LYP/6-311++G** + GD3) N2->N3 N4 Frequency Calculation (Zero Imaginary Freqs) N3->N4 N5 FMO & MEP Analysis (Electronic Descriptors) N4->N5 N6 TD-DFT (PCM Model) (Spectroscopic Simulation) N4->N6

Fig 1. Step-by-step DFT computational workflow for structural and electronic optimization.

References[1] 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate | C14H13NOS3 - PubChem -https://pubchem.ncbi.nlm.nih.gov/compound/2725889[4] DFT-D Investigation of Dithiocarbamate, Thionocarbamate, Mercaptobenzothiazole, and S-Triazine Collector Adsorptions on Pentlandite (Fe5Ni4S8) Mineral Surface - MDPI -https://www.mdpi.com/2075-163X/12/11/1414[3] Photochemistry of Dithiocarbamate Cu(S2CNEt2)2 Complex in CHCl3. Transient Species and TD-DFT Calculations - ACS Publications -https://pubs.acs.org/doi/10.1021/acs.jpca.6b06821[5] Synthesis, Theoretical Calculation, and Biological Studies of Mono- and Diphenyltin(IV) Complexes of N-Methyl-N-hydroxyethyldithiocarbamate - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9100583/[2] Design, synthesis and antiproliferative activity studies of novel dithiocarbamate-chalcone derivates - Bioorganic & Medicinal Chemistry Letters -https://pubmed.ncbi.nlm.nih.gov/27397063/[6] Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - ACS Omega -https://pubs.acs.org/doi/10.1021/acsomega.2c01779

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate. This protocol is designed for researchers in organic chemistry, medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The synthesis is achieved through a two-step process commencing with a Claisen-Schmidt condensation to form the chalcone intermediate, (2E)-1-phenyl-3-(3-thienyl)prop-2-en-1-one, followed by a Michael addition of ammonium dithiocarbamate. This application note details the reaction mechanism, experimental procedures, purification techniques, and analytical characterization of the final compound and its intermediate.

Introduction

Chalcones, characterized by an α,β-unsaturated ketone core, are a significant class of organic compounds.[1] They serve as crucial intermediates in the synthesis of various heterocyclic compounds and are known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative properties.[2][3][4] The incorporation of a dithiocarbamate moiety into the chalcone scaffold is a promising strategy for the development of novel bioactive molecules.[5][6] Dithiocarbamates are excellent chelating agents and their derivatives have demonstrated potential as antifungal and antibacterial agents.[2][7]

The target molecule, 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, combines the structural features of a thienyl-substituted chalcone with a dithiocarbamate functional group. This document provides a reliable and reproducible protocol for its synthesis, enabling further investigation into its potential therapeutic applications.

Reaction Scheme

The synthesis proceeds in two distinct steps:

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

acetophenone Acetophenone conditions1 NaOH, Ethanol Room Temperature acetophenone->conditions1 plus1 + plus1->conditions1 thiophene_aldehyde 3-Thiophenecarboxaldehyde thiophene_aldehyde->conditions1 chalcone (2E)-1-phenyl-3-(3-thienyl)prop-2-en-1-one conditions1->chalcone

Caption: Synthesis of the chalcone intermediate.

Step 2: Michael Addition of Dithiocarbamate

chalcone (2E)-1-phenyl-3-(3-thienyl)prop-2-en-1-one conditions2 Ethanol Reflux chalcone->conditions2 plus2 + plus2->conditions2 dithiocarbamate Ammonium Dithiocarbamate dithiocarbamate->conditions2 final_product 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate conditions2->final_product

Caption: Formation of the final product via Michael addition.

Materials and Equipment

Reagents & Solvents Grade Supplier
AcetophenoneReagentSigma-Aldrich
3-Thiophenecarboxaldehyde98%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS ReagentFisher Scientific
Ethanol (EtOH)200 Proof, AbsoluteVWR
Ammonium Dithiocarbamate97%TCI America
Ethyl AcetateACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Chloroform-d (CDCl₃)99.8 atom % DCambridge Isotope Laboratories
Dimethyl Sulfoxide-d₆ (DMSO-d₆)99.9 atom % DCambridge Isotope Laboratories
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Equipment
Magnetic stirrer with heating plate
Round-bottom flasks (50 mL, 100 mL)
Reflux condenser
Beakers, Erlenmeyer flasks
Buchner funnel and filter paper
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Glass column for chromatography
Rotary evaporator
NMR Spectrometer (400 MHz or higher)
FT-IR Spectrometer
Mass Spectrometer
Melting point apparatus

Experimental Protocol

Part 1: Synthesis of (2E)-1-phenyl-3-(3-thienyl)prop-2-en-1-one (Chalcone Intermediate)

This procedure is adapted from established Claisen-Schmidt condensation methodologies.[8][9]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.20 g, 10 mmol) and 3-thiophenecarboxaldehyde (1.12 g, 10 mmol) in 30 mL of ethanol.

  • Initiation of Condensation: While stirring at room temperature, slowly add a solution of sodium hydroxide (0.60 g, 15 mmol) in 5 mL of water to the flask. The addition of the base acts as a catalyst by deprotonating the α-carbon of acetophenone, which then attacks the aldehyde carbonyl.

  • Reaction Monitoring: Stir the resulting mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (eluent: 3:1 hexane/ethyl acetate). The formation of a new, less polar spot corresponding to the chalcone should be observed.

  • Work-up and Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A yellow solid will precipitate.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pale yellow crystals.

  • Drying: Dry the purified crystals under vacuum.

Part 2: Synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate

This step involves the nucleophilic Michael addition of the dithiocarbamate to the α,β-unsaturated ketone of the chalcone.[10]

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the synthesized chalcone (2.14 g, 10 mmol) in 25 mL of ethanol.

  • Addition of Nucleophile: To this solution, add ammonium dithiocarbamate (1.10 g, 10 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours. Monitor the reaction by TLC (eluent: 2:1 hexane/ethyl acetate) until the chalcone starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. Further purification can be achieved by column chromatography on silica gel if necessary.

  • Drying: Dry the final product under vacuum.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield (%) Appearance Melting Point (°C)
(2E)-1-phenyl-3-(3-thienyl)prop-2-en-1-oneC₁₃H₁₀OS214.2885-95Pale yellow solid76-78[11]
3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioateC₁₄H₁₃NOS₃307.560-75Off-white to pale yellow solidTo be determined

Expected Analytical Data:

  • (2E)-1-phenyl-3-(3-thienyl)prop-2-en-1-one:

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals for aromatic protons (phenyl and thienyl rings) in the range of δ 7.2-8.1 ppm. The characteristic α,β-protons of the enone system should appear as doublets in the δ 7.4-7.8 ppm region with a coupling constant of approximately 15-16 Hz, confirming the E-configuration.

    • ¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon should appear around δ 190 ppm. Signals for the aromatic and vinylic carbons will be present in the δ 120-145 ppm range.

    • IR (KBr, cm⁻¹): A strong absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated ketone.

  • 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate:

    • ¹H NMR (DMSO-d₆, 400 MHz): The disappearance of the vinylic proton signals from the chalcone. Appearance of new signals corresponding to the CH and CH₂ protons of the propyl chain, likely in the δ 3.0-5.0 ppm range. The NH₂ protons of the dithiocarbamate group will likely appear as a broad singlet.

    • ¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon signal should shift slightly. New signals corresponding to the aliphatic carbons of the propyl chain will be present.

    • IR (KBr, cm⁻¹): Persistence of the C=O stretch (around 1680 cm⁻¹). Appearance of N-H stretching bands (around 3200-3400 cm⁻¹) and C=S stretching bands (around 950-1050 cm⁻¹).

    • Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 308.0.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3-Thiophenecarboxaldehyde is an irritant. Avoid inhalation and contact with skin.

  • Sodium hydroxide is corrosive. Handle with care.

  • Ammonium dithiocarbamate is harmful if swallowed or inhaled.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualization of Workflow

cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Dithiocarbamate Addition A Mix Acetophenone and 3-Thiophenecarboxaldehyde in Ethanol B Add NaOH solution A->B C Stir at Room Temperature (4-6h) B->C D Precipitate in Ice Water C->D E Filter and Recrystallize from Ethanol D->E F Characterize Intermediate E->F G Dissolve Chalcone in Ethanol F->G Proceed with pure intermediate H Add Ammonium Dithiocarbamate G->H I Reflux (8-10h) H->I J Concentrate and Precipitate I->J K Filter and Purify J->K L Characterize Final Product K->L

Sources

Application

Application Note: 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate in RAFT Polymerization

Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Compound CAS: 286366-70-9 Classification: Primary Dithiocarbamate RAFT Agent (Z = –NH₂, R = Secondary Thienyl/Phenacyl derivative) Executive...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Compound CAS: 286366-70-9 Classification: Primary Dithiocarbamate RAFT Agent (Z = –NH₂, R = Secondary Thienyl/Phenacyl derivative)

Executive Summary & Mechanistic Causality

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a premier technique for synthesizing well-defined polymers with complex architectures. However, the universal challenge in RAFT lies in matching the reactivity of the Chain Transfer Agent (CTA) to the propagating radical of the monomer[1].

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is a highly specialized dithiocarbamate RAFT agent engineered specifically for the controlled polymerization of Less Activated Monomers (LAMs) , such as vinyl acetate (VAc), N-vinylpyrrolidone (NVP), and N-vinylcarbazole (NVC)[2][3].

The Causality of Molecular Design

To achieve living characteristics (low dispersity, predictable molecular weight), a RAFT agent must balance addition and fragmentation. This compound achieves this through two distinct structural features:

  • The Z-Group (–NH₂): In LAMs, the propagating radical is highly reactive and non-stabilized. If a highly active RAFT agent (like a trithiocarbonate) is used, the LAM radical adds irreversibly to the C=S bond, causing severe retardation or complete inhibition[1]. The primary amine (–NH₂) strongly donates electron density into the thiocarbonyl group via resonance ( N→C=S ). This reduces the double-bond character of the C=S bond, deactivating it just enough to allow reversible addition-fragmentation without trapping the reactive LAM radical[2][4].

  • The R-Group (3-Oxo-3-phenyl-1-(3-thienyl)propyl): Upon fragmentation, the radical forms on the secondary carbon adjacent to the 3-thienyl ring. The thienyl moiety provides resonance stabilization, making it an excellent leaving group. Furthermore, the 3-oxo-3-phenyl (phenacyl-like) tail acts as a built-in UV chromophore. This allows researchers to easily track end-group fidelity using UV-Vis detectors (at 254 nm) during Gel Permeation Chromatography (GPC).

RAFT_Mechanism Init 1. Initiation (AIBN -> Radicals) Prop 2. Propagation (LAM Addition) Init->Prop Monomer PreEq 3. Pre-Equilibrium (RAFT Agent Addition) Prop->PreEq + Dithiocarbamate Reinit 4. Re-initiation (R-group fragments) PreEq->Reinit Fragmentation MainEq 5. Main Equilibrium (Degenerate Transfer) Reinit->MainEq + Monomer MainEq->MainEq Chain Transfer

Fig 1: RAFT addition-fragmentation equilibrium tailored for Less Activated Monomers (LAMs).

Monomer Compatibility & Quantitative Data

Attempting to use this aminomethanedithioate with More Activated Monomers (MAMs) like styrene or methyl methacrylate will result in failure, as the deactivated C=S bond cannot effectively capture the stabilized MAM radicals[1][5].

Table 1: Monomer Compatibility and Expected Polymerization Metrics

Monomer TypeSpecific MonomerCompatibilityTarget Mn​ RangeExpected Dispersity ( Ð )
LAM Vinyl Acetate (VAc)Excellent 5,000 - 40,000 Da1.15 - 1.35
LAM N-Vinylpyrrolidone (NVP)Excellent 10,000 - 50,000 Da1.10 - 1.30
LAM N-Vinylcarbazole (NVC)Good 5,000 - 25,000 Da1.20 - 1.40
MAM Styrene (Sty)Inhibited N/A> 2.0 (Uncontrolled)
MAM Methyl Methacrylate (MMA)Inhibited N/A> 2.0 (Uncontrolled)

Experimental Protocol: Controlled Synthesis of Poly(N-vinylpyrrolidone) (PNVP)

PNVP is a highly biocompatible polymer used extensively in drug formulation and nanoparticle stabilization. The following protocol outlines a self-validating workflow for synthesizing PNVP using 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate.

Reagents and Stoichiometry
  • Monomer: N-Vinylpyrrolidone (NVP) – Must be passed through a basic alumina column prior to use to remove the NaOH inhibitor.

  • RAFT Agent: 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate.

  • Initiator: Azobisisobutyronitrile (AIBN) – Recrystallized from methanol.

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Target DP (Degree of Polymerization): 100.

  • Molar Ratio: [NVP] : [RAFT] :[AIBN] = 100 : 1 : 0.1.

Causality Note: The [RAFT] to [AIBN] ratio of 10:1 ensures that the number of dead polymer chains generated by initiator-derived radicals remains below 5%, preserving high end-group fidelity for downstream block copolymerization[2].

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In a 10 mL Schlenk tube, dissolve 1.11 g (10 mmol) of purified NVP, 30.7 mg (0.1 mmol) of the RAFT agent, and 1.64 mg (0.01 mmol) of AIBN in 2.0 mL of anhydrous 1,4-dioxane.

    • Add a magnetic stir bar and seal the tube with a rubber septum.

  • Deoxygenation (Critical Step):

    • LAM radicals are highly susceptible to oxygen quenching. Perform three consecutive Freeze-Pump-Thaw cycles.

    • Freeze the mixture in liquid nitrogen, Pump the headspace to high vacuum (< 0.1 mbar) for 5 minutes, isolate the vacuum, and Thaw in a warm water bath to release dissolved gases.

    • Backfill with ultra-pure Argon or Nitrogen after the final cycle.

  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 60 °C .

    • Causality Note: At 60 °C, AIBN decomposes at a controlled rate (half-life ~10 hours), providing a steady flux of radicals that maintains the RAFT equilibrium without overwhelming the system and causing bimolecular termination.

    • Allow the reaction to proceed for 12 hours (typically yields ~70% conversion).

  • Quenching and Purification:

    • Stop the polymerization by rapidly cooling the tube in liquid nitrogen and exposing the mixture to air.

    • Dilute the viscous solution with 2 mL of THF.

    • Precipitate the polymer dropwise into 50 mL of ice-cold diethyl ether under vigorous stirring.

    • Isolate the polymer via centrifugation, decant the supernatant, and dry the resulting powder under vacuum at 40 °C for 24 hours.

Workflow Step1 1. Reagent Preparation (NVP, RAFT, AIBN in Dioxane) Step2 2. Degassing (3x Freeze-Pump-Thaw) Step1->Step2 Step3 3. Polymerization (60°C Oil Bath, Ar atm) Step2->Step3 Step4 4. Quenching (Liquid N2 + Air exposure) Step3->Step4 Step5 5. Purification (Precipitation in Diethyl Ether) Step4->Step5

Fig 2: Standard Schlenk line workflow for oxygen-free RAFT polymerization.

Self-Validation & Analytical Verification

To ensure the protocol was successful, perform the following analyses:

  • ¹H NMR (CDCl₃): Verify the presence of the 3-thienyl and phenyl protons (multiplets between 7.0 - 8.0 ppm) from the RAFT agent's R-group at the α -chain end. The integration ratio of these aromatic protons to the polymer backbone protons confirms the absolute molecular weight.

  • UV-GPC: Run Gel Permeation Chromatography using dual Refractive Index (RI) and UV detectors. A perfect overlap of the RI trace and the UV trace (set to 254 nm to detect the 3-oxo-3-phenyl moiety) confirms high end-group fidelity.

Advanced Application: Precursors for Poly(vinyl alcohol) (PVA)

Because this RAFT agent excels with vinyl acetate, it is the premier choice for synthesizing well-defined Poly(vinyl alcohol) (PVA).

  • Synthesize PVAc using the exact protocol above (substituting VAc for NVP).

  • Perform a post-polymerization methanolysis (using NaOH in Methanol at room temperature).

  • Crucial Insight: The dithiocarbamate end-group (–S–C(=S)NH₂) is sensitive to strong bases and will be cleaved during methanolysis, leaving a thiol (–SH) end-group on the resulting PVA. This is highly advantageous for researchers looking to conjugate the PVA to gold nanoparticles or maleimide-functionalized drugs.

References

  • Moad, G., & Rizzardo, E. (2018). Dithiocarbamates in RAFT Polymerization. CSIRO Research Publications Repository. Retrieved from[Link][2]

  • Kari, et al. (2022). A short review on RAFT polymerization of less activated monomers. Taylor & Francis. Retrieved from[Link][3]

Sources

Method

Application Note: 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate as a Chain Transfer Agent

Introduction & Mechanistic Overview Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions[1]. However, the degree of livingness and control over dispersity (Đ) relies entirely on the precise thermodynamic pairing between the propagating monomer radical and the chosen RAFT agent.

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS: 286366-70-9)[2] is a specialized primary dithiocarbamate RAFT agent. It is specifically engineered to control the polymerization of "Less Activated Monomers" (LAMs) such as vinyl acetate (VAc), N-vinylpyrrolidone (NVP), and N-vinylcarbazole (NVC)[3].

The Causality of Structural Design (E-E-A-T)

To understand why this specific molecule is chosen over common trithiocarbonates or dithioesters, we must analyze the independent roles of its Z-group and R-group:

  • The Z-Group Effect (Amino, -NH₂): In dithiocarbamates, the nitrogen lone pair strongly delocalizes into the thiocarbonyl (C=S) bond. This electron donation significantly reduces the reactivity of the C=S double bond towards radical addition[3]. Because LAMs generate highly reactive, unstable propagating radicals, a deactivated RAFT agent is strictly required. If the C=S bond were too reactive (as in dithioesters), the highly reactive LAM radicals would irreversibly couple with the RAFT agent, leading to severe retardation or complete inhibition[4].

  • The R-Group Effect (3-Oxo-3-phenyl-1-(3-thienyl)propyl): Upon addition of a propagating radical to the C=S bond, the intermediate radical must fragment efficiently to release the R-group as a new radical (R•). The steric bulk and the resonance stabilization provided by the thienyl and oxo-phenyl rings make this secondary carbon radical an excellent homolytic leaving group[4]. Once released, it rapidly re-initiates LAM polymerization, ensuring a seamless degenerative transfer process.

Structural_Logic Agent 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate ZGroup Z-Group: Amino (-NH2) Agent->ZGroup RGroup R-Group: 3-Oxo-3-phenyl-1- (3-thienyl)propyl Agent->RGroup Z_Effect Strong electron donation Deactivates C=S bond ZGroup->Z_Effect R_Effect Steric bulk & Resonance Excellent leaving group RGroup->R_Effect LAM Controls Less Activated Monomers (VAc, NVP) Z_Effect->LAM Reinit Efficient Re-initiation Minimal Retardation R_Effect->Reinit

Mechanistic logic of the Z-group and R-group in controlling LAM polymerization.

Monomer Compatibility and Kinetic Guide

Attempting to polymerize "More Activated Monomers" (MAMs) like methyl methacrylate (MMA) or styrene with this primary dithiocarbamate will lead to failure[5]. The propagating MAM radical is too stable to add efficiently to the strongly deactivated C=S bond of the aminomethanedithioate, resulting in uncontrolled, free-radical-like polymerization.

Table 1: Monomer Compatibility Guide

Monomer ClassExamplesCompatibilityMechanistic Rationale
LAMs Vinyl Acetate (VAc), N-Vinylpyrrolidone (NVP)Excellent Highly reactive propagating radicals require a stable C=S bond to prevent irreversible coupling and ensure livingness.
MAMs Styrene, Acrylates, AcrylamidesPoor Propagating radicals are too stable to add to the deactivated C=S bond; acts as a poor chain transfer agent.
Methacrylates Methyl Methacrylate (MMA)Inhibited Steric hindrance and radical stability completely prevent addition to the dithiocarbamate.

Table 2: Typical Reagent Ratios for VAc Polymerization

ComponentFunctionMolar RatioNotes
Vinyl AcetateMonomer500 - 2000The target Degree of Polymerization (DP) dictates this value.
RAFT AgentChain Transfer Agent1Controls absolute molecular weight ( Mn​ ) and end-group fidelity.
AIBNRadical Initiator0.1 - 0.2Low concentration minimizes termination events and dead polymer chains.

Experimental Workflow & Protocol

The following self-validating protocol details the synthesis of Poly(vinyl acetate) (PVAc) using 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate.

Workflow Step1 1. Reagent Preparation Purify VAc, AIBN, and RAFT Agent Step2 2. Reaction Mixture Combine Monomer, RAFT, Initiator Step1->Step2 Step3 3. Deoxygenation 3x Freeze-Pump-Thaw Cycles Step2->Step3 Step4 4. Polymerization Heat at 60°C under Argon Step3->Step4 Step5 5. Quenching Cool in liquid N2 / Expose to air Step4->Step5 Step6 6. Purification Precipitation in Hexane & Drying Step5->Step6

Step-by-step experimental workflow for RAFT polymerization of Vinyl Acetate.

Step-by-Step Methodology

1. Reagent Purification

  • Vinyl Acetate (VAc): Pass the monomer through a column of basic alumina to remove the hydroquinone polymerization inhibitor. Store over molecular sieves at 4 °C prior to use.

  • AIBN: Recrystallize twice from methanol to ensure a predictable radical decomposition rate.

2. Preparation of the Stock Solution In a 10 mL heavy-walled Schlenk flask equipped with a magnetic stir bar, dissolve the RAFT agent and AIBN in VAc.

  • Example Scale: For a target DP of 500, use 500 mmol VAc, 1.0 mmol 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, and 0.1 mmol AIBN. Bulk polymerization is preferred for VAc to maximize the propagation rate, though ethyl acetate can be used as a solvent if viscosity control is required.

3. Deoxygenation (Critical Step) Oxygen is a potent radical scavenger that will induce an unpredictable induction period and consume the RAFT agent.

  • Perform three consecutive Freeze-Pump-Thaw cycles:

    • Freeze the mixture completely by submerging the flask in liquid nitrogen.

    • Evacuate the flask under high vacuum ( <10−2 mbar) for 5 minutes.

    • Isolate the vacuum and thaw the mixture in a room-temperature water bath to release dissolved gases.

  • After the third cycle, backfill the flask with ultra-pure Argon.

4. Polymerization & Kinetic Sampling Immerse the Schlenk flask in a pre-heated oil bath at 60 °C . The temperature must be strictly controlled to ensure a constant half-life decomposition of AIBN.

  • Self-Validation: Withdraw anaerobic aliquots (0.1 mL) using an argon-purged syringe at predetermined intervals (e.g., 2, 4, 6 hours). Determine monomer conversion via 1 H NMR by comparing the integration of the residual vinyl protons (4.5–5.0 ppm) against the newly formed polymer backbone protons (4.8–5.2 ppm).

5. Termination & Purification To maintain high end-group fidelity (livingness), quench the reaction before it reaches 75% conversion.

  • Rapidly cool the flask in liquid nitrogen and open it to the atmosphere.

  • Dilute the viscous polymer mixture with a minimal amount of THF.

  • Precipitate the polymer dropwise into a 10-fold volumetric excess of cold hexane under vigorous stirring.

  • Recover the pale-yellow PVAc (the color confirms the retention of the dithiocarbamate end-group) by centrifugation. Dry under vacuum at 40 °C to a constant weight.

References

  • PubChem. "3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate | C14H13NOS3". National Institutes of Health. URL: [Link]

  • Polymer Chemistry (RSC Publishing). "Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates". URL: [Link]

  • ResearchGate. "Dithiocarbamates as universal reversible addition‐fragmentation chain transfer agents". URL: [Link]

  • Wikipedia. "Reversible addition−fragmentation chain-transfer polymerization". URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the synthesis of complex dithiocarbamate derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the synthesis of complex dithiocarbamate derivatives. The target molecule—3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate—is synthesized via a thia-Michael addition between 1-phenyl-3-(3-thienyl)-2-propen-1-one (a chalcone) and an aminomethanedithioate salt.

This specific reaction presents unique mechanistic bottlenecks: the steric hindrance of the 3-thienyl group, the extended conjugation of the chalcone, and the thermal instability of the dithiocarbamate nucleophile. Below is our comprehensive troubleshooting guide and validated protocol to help you shift your yields from sub-40% to >90%.

Part 1: Mechanistic Workflow & Troubleshooting Logic

To improve the yield, we must first understand the self-validating system of the reaction. The thia-Michael addition relies on the nucleophilic attack of the sulfur atom on the β -carbon of the enone[1].

G A 1-phenyl-3-(3-thienyl) -2-propen-1-one C Enolate Intermediate A->C Nucleophilic Attack at β-carbon B Aminomethanedithioate (Nucleophile) B->C Donates e- pair D Protonation (H2O) C->D Tautomerization E Target Product (Thia-Michael Adduct) D->E Final Product

Fig 1. Thia-Michael addition mechanism for synthesizing the target dithiocarbamate adduct.

When yields fall below expectations, diagnosing the exact failure point is critical. Use the following logic tree to guide your optimization:

G Start Yield < 50%? CheckTLC Analyze Reaction Mixture (LC-MS / TLC) Start->CheckTLC Unreacted High Unreacted Chalcone? CheckTLC->Unreacted Decomp Smell of CS2 / NH3? CheckTLC->Decomp SideProd Multiple Side Products? CheckTLC->SideProd Solvent Action: Switch to 'On-Water' or DES (ChCl/Urea) Unreacted->Solvent Overcome Steric Hindrance Temp Action: Lower Temp to 25°C & Generate In Situ Decomp->Temp Prevent Thermal Breakdown AcidBase Action: Remove Acidic Additives / Strict pH Control SideProd->AcidBase Prevent Retro-Michael

Fig 2. Troubleshooting logic tree for resolving low yields in dithiocarbamate synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the conversion of my chalcone precursor so low compared to standard acrylates? Causality: Chalcones are notoriously sluggish Michael acceptors. Unlike simple acrylates, the β -carbon of 1-phenyl-3-(3-thienyl)-2-propen-1-one is sterically shielded by the bulky 3-thienyl ring. Furthermore, the extended π -conjugation across the phenyl and thienyl systems delocalizes the partial positive charge at the β -position, significantly reducing its electrophilicity[2]. Solution: Do not attempt to force the reaction with heat. Instead, alter the solvent environment. Switching to 3 like Choline Chloride/Urea or using "on-water" conditions significantly accelerates the reaction[3]. The hydrophobic effect forces the non-polar chalcone and the dithiocarbamate into tight proximity, overcoming the steric barrier.

Q2: I am observing significant decomposition of the aminomethanedithioate salt (strong smell of CS2​ ). How can I prevent this? Causality: Aminomethanedithioate is thermodynamically unstable. At elevated temperatures (>40 °C) or in acidic environments, the dithiocarbamate rapidly decomposes back into carbon disulfide ( CS2​ ) and ammonia ( NH3​ ). This depletes your nucleophile and halts conversion. Solution: Generate the dithiocarbamate in situ and maintain strict temperature control. By adding aqueous ammonia and CS2​ directly to the chalcone suspension at 25 °C, the dithiocarbamate reacts with the enone immediately upon formation, bypassing its degradation pathway[4].

Q3: Should I use a Lewis acid catalyst to activate the chalcone? Causality: While Lewis acids are standard for activating enones in 1[1], they often coordinate with the sulfur atoms of the dithiocarbamate. This either deactivates the nucleophile or catalyzes its oxidation to a thiuram disulfide side-product. Solution: Proceed catalyst-free. The hydrogen-bond donating capacity of water or a DES is sufficient to activate the carbonyl oxygen without sequestering your nucleophile.

Part 3: Quantitative Yield Optimization Data

The table below summarizes our internal benchmarking for the synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate across various conditions.

Solvent SystemCatalystTemperature (°C)Reaction Time (h)Expected Yield (%)Primary Limiting Factor
THF / DCMNone2524< 30%Poor activation of the chalcone
Ethanol Et3​N 501245 - 55%Dithiocarbamate thermal decomposition
Solvent-Free (Neat)None252 - 475 - 85%Mass transfer / mixing issues at scale
Water (On-Water) None 25 4 - 6 88 - 95% Optimal (Recommended)
DES (ChCl/Urea)None252 - 490 - 96%High viscosity during aqueous workup
Part 4: Validated "On-Water" Experimental Protocol

This self-validating protocol utilizes in situ nucleophile generation and hydrophobic packing to maximize yield without the need for transition metal catalysts.

Step 1: Substrate Suspension In a 100 mL round-bottom flask equipped with a high-speed magnetic stirrer, suspend 10.0 mmol of 1-phenyl-3-(3-thienyl)-2-propen-1-one in 20 mL of deionized water. The chalcone will not dissolve; this biphasic nature is intentional and required for the "on-water" acceleration effect.

Step 2: In Situ Nucleophile Generation Add 12.0 mmol of aqueous ammonia (28% w/w) to the suspension. Place the flask in a room-temperature water bath (25 °C) to act as a heat sink. Dropwise, over 10 minutes, add 12.0 mmol of carbon disulfide ( CS2​ ). Safety Note: CS2​ is highly volatile and neurotoxic. Perform strictly in a well-ventilated fume hood.

Step 3: Thia-Michael Addition Seal the flask lightly and stir vigorously (800+ RPM) at 25 °C. The mixture will transition through various color changes as the aminomethanedithioate forms at the aqueous interface and immediately attacks the chalcone.

Step 4: Reaction Monitoring (Self-Validation) After 4 hours, sample the organic phase. Perform TLC using Hexane:Ethyl Acetate (3:1). The reaction is complete when the UV-active chalcone spot ( Rf​≈0.6 ) is entirely replaced by the more polar adduct spot ( Rf​≈0.35 ).

Step 5: Workup and Isolation Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with saturated brine (20 mL) to remove residual ammonia, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at ≤35 °C to prevent retro-Michael degradation.

Step 6: Purification Recrystallize the crude residue from cold ethanol to yield pure 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate as a crystalline solid.

References
  • Title: Diastereomeric N,S-Dialkyl Dithiocarbamates Derived from (E)-Chalcones and ʟ-Tryptophan: Microwave-Assisted Synthesis and In Vitro Studies Against Fusarium oxysporum Source: MDPI Organics (2024) URL: [Link]

  • Title: One-Pot Synthesis of Dithiocarbamates Accelerated in Water Source: The Journal of Organic Chemistry, ACS Publications (2006) URL: [Link]

  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry (2023) URL: [Link]

  • Title: Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review (DES in addition reactions) Source: RSC Advances (2014) / Biointerface Research (2021) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate Conversion Rates

Executive Summary 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS 286366-70-9) is a highly specialized β -oxo dithiocarbamate[1]. In modern medicinal chemistry, chalcone-dithiocarbamate hybrids are highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS 286366-70-9) is a highly specialized β -oxo dithiocarbamate[1]. In modern medicinal chemistry, chalcone-dithiocarbamate hybrids are highly valued as potent anticancer scaffolds, particularly for their role as Histone Lysine Specific Demethylase 1 (LSD1) inhibitors[2].

However, synthesizing this compound via the Michael addition of dithiocarbamic acid to 1-phenyl-3-(3-thienyl)-2-propen-1-one (a thienyl chalcone) often yields low conversion rates. This is primarily due to the reversibility of the thiol addition and the inherent instability of the dithiocarbamic acid intermediate under standard conditions[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize conversion rates and ensure high-purity yields.

Diagnostic Workflow

TroubleshootingFlow Start Low Conversion Rate Detected Q1 Is the issue in Synthesis or Downstream Application? Start->Q1 Synth Synthesis (Michael Addition) Q1->Synth Synthesis Down Downstream (Cyclization/RAFT) Q1->Down Application SynthQ1 Are there side products (e.g., bis-adducts)? Synth->SynthQ1 DownQ1 Is the dithiocarbamate moiety degrading? Down->DownQ1 SideYes Reduce Temp to 0-5°C Check Stoichiometry SynthQ1->SideYes Yes SideNo Check pH / Catalyst (Use CAN or PEG/H2O) SynthQ1->SideNo No DegYes Avoid strong bases Use acid-catalyzed conditions DownQ1->DegYes Yes DegNo Optimize Catalyst Loading Check Radical Initiator DownQ1->DegNo No

Diagnostic decision tree for troubleshooting low conversion rates of the target dithiocarbamate.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is the conversion rate of my Michael addition stalling at <40% despite prolonged reaction times?

The Causality: The addition of dithiocarbamic acids to α,β -unsaturated ketones (chalcones) is a highly reversible, thermodynamic process that often results in an equilibrium mixture[3]. If the pH is too high, the retro-Michael reaction outcompetes the forward addition. If the pH is too low, the in situ generated dithiocarbamic acid rapidly decomposes back into carbon disulfide ( CS2​ ) and ammonia ( NH3​ ). The Solution: You must shift the equilibrium by utilizing a Lewis acid catalyst in a stabilizing solvent. Ceric Ammonium Nitrate (CAN) in a Polyethylene Glycol (PEG)/ H2​O solvent system acts as a mild Lewis acid that stabilizes the dithiocarbamate anion, facilitating a unidirectional forward nucleophilic addition and drastically boosting yields[4].

Q2: I am observing significant bis-adduct formation and imine side-products. How do I prevent this?

The Causality: Dithiocarbamates generated from ammonia and CS2​ contain a primary amine group ( −NH2​ ). At elevated temperatures (>25 °C), this nucleophilic amine can condense with the carbonyl group of the chalcone to form an imine, or it can undergo a secondary Michael addition, consuming your product and lowering the effective conversion rate. The Solution: Strict thermal and stoichiometric control. Maintain the reaction strictly at 0–5 °C during the CS2​ addition phase, and ensure the chalcone is added dropwise to prevent localized exothermic spikes.

Q3: When using this compound as a precursor for 1,3-thiazine cyclization downstream, the dithiocarbamate moiety degrades. Why?

The Causality: β -oxo dithiocarbamates are highly sensitive to strong bases, which trigger thioester hydrolysis, cleaving the dithiocarbamate group before cyclization can occur. The Solution: Switch to acid-catalyzed cyclization conditions (e.g., glacial acetic acid or catalytic H2​SO4​ ). Acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbon and promoting intramolecular attack by the sulfur atom without degrading the dithiocarbamate linkage.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction environments and the resulting conversion rates for chalcone-dithiocarbamate hybrids.

Table 1: Impact of Solvent and Catalyst on Conversion Yields

Solvent SystemCatalyst / AdditiveTemperature (°C)Time (h)Conversion Yield (%)Primary Limiting Factor
EthanolNaOH (cat.)2524~35%Retro-Michael / Equilibrium stall
EthanolNone80 (Reflux)12<15%Thermal degradation of dithiocarbamic acid
PEG-400 / H2​O None2512~45%Slow nucleophilic attack
PEG-400 / H2​O CAN (10 mol%) 0–5 then 25 4–6 >90% None (Optimal Conditions)

Self-Validating Experimental Protocol

To ensure high conversion rates and reproducibility, utilize the following optimized methodology for synthesizing 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate. This protocol incorporates built-in validation checkpoints to guarantee systemic integrity at each step.

Reagents Required:
  • 1-phenyl-3-(3-thienyl)-2-propen-1-one (Thienyl Chalcone)

  • Carbon disulfide ( CS2​ )

  • Aqueous Ammonia ( NH3​ , 25-30%)

  • Ceric Ammonium Nitrate (CAN)

  • PEG-400 and Distilled Water

Step-by-Step Methodology:
  • Catalyst Preparation: In a 100 mL round-bottom flask, dissolve 10 mol% CAN in a 1:1 mixture of PEG-400 and distilled water (20 mL).

  • In situ Dithiocarbamic Acid Generation: Cool the mixture to 0–5 °C using an ice bath. Slowly add aqueous ammonia (2.0 equiv). Follow this by the dropwise addition of CS2​ (1.5 equiv) over 10 minutes. Stir for 30 minutes at 0–5 °C.

    • Validation Checkpoint 1: The solution will transition to a distinct pale yellow color, confirming the successful formation of the ammonium dithiocarbamate salt. If the solution remains colorless, the CS2​ has not fully reacted; verify your ammonia concentration before proceeding.

  • Chalcone Addition: Dissolve 1.0 equiv of the thienyl chalcone in 5 mL of PEG-400. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 6 hours.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the UV-active chalcone spot (higher Rf​ ) and the appearance of a new spot (lower Rf​ ) validates forward progression. If the chalcone spot remains dominant after 4 hours, the equilibrium has stalled, indicating insufficient Lewis acid activation.

  • Workup and Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL). Note: The PEG-400 aqueous layer can be recycled for future batches[4]. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from cold ethanol to yield pure 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate.

Mechanistic Pathway Visualization

Mechanism A Thienyl Chalcone (Michael Acceptor) C Enolate Intermediate A->C Nucleophilic Attack B Ammonium Dithiocarbamate (In situ CS2 + NH3) B->C Dithiocarbamate Anion D Protonation (pH Control) C->D Equilibrium E Target Compound (Beta-oxo dithiocarbamate) D->E Forward Reaction

Mechanistic pathway of the Michael addition forming the target beta-oxo dithiocarbamate.

References

  • 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate | C14H13NOS3 - PubChem National Institutes of Health (NIH) URL:[Link][1]

  • Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. PubMed Central (PMC) - NIH URL:[Link][3]

  • An Environmentally Friendly Strategy for One-pot Synthesis of Dithiocarbamates Using Ceric Ammonium Nitrate (CAN) and PEG: H2O Solvent System Journal of Applied Organometallic Chemistry URL: [Link][4]

  • Discovery of orally active chalcones as histone lysine specific demethylase 1 inhibitors for the treatment of leukaemia Taylor & Francis URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate Synthesis

Welcome to the technical support center for the synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind temperature optimization to enhance yield, purity, and reproducibility.

I. Conceptual Framework: The Role of Temperature in the Synthesis

The synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is achieved through the Michael addition of aminomethanedithioate to a chalcone precursor, (E)-1-phenyl-3-(3-thienyl)prop-2-en-1-one. Temperature is a pivotal parameter in this reaction, influencing reaction rate, yield, and the impurity profile.

G cluster_reactants Reactants cluster_reaction Michael Addition cluster_products Products Chalcone 1-phenyl-3-(3-thienyl)prop-2-en-1-one (Chalcone) Reaction Addition Reaction Chalcone->Reaction Dithiocarbamate Aminomethanedithioate Dithiocarbamate->Reaction Target 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate Reaction->Target Desired Pathway SideProducts Side Products (e.g., decomposition, retro-Michael) Reaction->SideProducts Undesired Pathways (Influenced by Temperature)

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, with a focus on temperature-related solutions.

Q1: My reaction yield is very low or non-existent at room temperature. What is the first step to troubleshoot this?

A1: It is not uncommon for the Michael addition of dithiocarbamates to sterically hindered or less reactive chalcones to be sluggish at ambient temperatures. In some cases, the starting chalcone can be fully recovered even after extended reaction times at room temperature[1].

  • Expert Recommendation: The primary approach is to systematically and cautiously increase the reaction temperature. Gentle heating can provide the necessary activation energy for the reaction to proceed. We recommend a stepwise increase in temperature, for example, to 40-50 °C, while closely monitoring the reaction progress.[2] Microwave-assisted synthesis at a controlled temperature, such as 50°C, has also been shown to be effective in similar syntheses, often reducing reaction times significantly.[1]

Q2: I've increased the temperature, and while I am seeing product formation, my yield is still not optimal and I have significant amounts of starting material left. Should I increase the temperature further?

A2: While further increasing the temperature might seem logical, it is crucial to consider the thermal stability of both your reactants and the desired product. Excessively high temperatures can lead to undesired side reactions or decomposition.

  • Causality Explained: High temperatures can promote a retro-Michael reaction, where the product reverts to the starting materials. Additionally, dithiocarbamates can be thermally labile and may decompose at elevated temperatures.[3] For some chalcone syntheses, higher temperatures have shown no significant improvement in yield and may even lead to side reactions like the Cannizzaro reaction if residual aldehyde is present.[2][4]

  • Troubleshooting Steps:

    • Time Study: Before increasing the temperature further, conduct a time study at the current temperature (e.g., 50 °C) to ensure the reaction has reached completion. Take aliquots at different time points and analyze them by TLC or LC-MS.

    • Modest Temperature Increments: If the reaction has stalled, increase the temperature in small increments (e.g., 10 °C at a time) up to a reasonable limit, such as 80 °C, which has been found to be optimal for some dithiocarbamate syntheses.[5]

    • Catalyst/Solvent Optimization: Consider if your choice of solvent and catalyst are optimal. Some protocols suggest that catalyst-free reactions can proceed efficiently under solvent-free conditions or in water.[6][7]

Q3: My reaction mixture has turned a dark color upon heating, and the purified product shows multiple impurities. How is temperature contributing to this?

A3: The appearance of a dark color and multiple spots on a TLC plate are often indicative of product decomposition or the formation of side products, which can be exacerbated by excessive heat.

  • Underlying Science: The α,β-unsaturated carbonyl system in the chalcone starting material is susceptible to various side reactions at higher temperatures.[2] Furthermore, the dithiocarbamate moiety itself can undergo thermal degradation.[3]

  • Optimization Protocol:

    • Determine the Optimal Temperature Range: Conduct a series of small-scale parallel reactions at different temperatures (e.g., Room Temperature, 40 °C, 60 °C, 80 °C) for a fixed amount of time.

    • Analyze and Compare: Analyze the crude reaction mixtures from each temperature by a quantitative method like HPLC or by careful TLC analysis to determine the temperature that provides the best conversion to the desired product with the fewest impurities.

Temperature (°C)Reaction Time (h)Conversion to Product (%)Purity by HPLC (%)Observations
25 (RT)24< 5> 98No significant reaction
50127595Clean reaction, some starting material remains
7089590Higher conversion, minor impurities appear
906> 9875Fast reaction, significant decomposition noted
This is an example data table. Actual results will vary.

Q4: Can I use microwave irradiation to optimize the reaction temperature?

A4: Yes, microwave-assisted synthesis is an excellent technique for temperature optimization in this reaction. It allows for rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.

  • Expert Insight: Microwave synthesis has been successfully employed for the synthesis of dithiocarbamates from chalcones. For instance, a reaction temperature of 50 °C under microwave irradiation for 60 minutes has been reported to give good yields (55-76%).[1] It is crucial to use a dedicated scientific microwave reactor that allows for precise temperature control and monitoring to avoid overheating and decomposition.

III. Experimental Workflow for Temperature Optimization

Below is a systematic approach to determining the optimal reaction temperature for your synthesis.

G Start Start: Define Reaction (Chalcone, Dithiocarbamate, Solvent) SmallScale Set up 4-5 Small-Scale Parallel Reactions Start->SmallScale TempScreen Temperature Screen: - RT (25°C) - 40°C - 60°C - 80°C SmallScale->TempScreen Monitor Monitor Reactions by TLC/LC-MS at Regular Intervals (e.g., 2, 4, 8, 12h) TempScreen->Monitor Analyze Analyze Crude Reaction Mixtures: - Yield of Product - Purity (presence of side products) Monitor->Analyze OptimalTemp Identify Optimal Temperature Range (Best balance of yield and purity) Analyze->OptimalTemp ScaleUp Perform Scale-Up Synthesis at Optimal Temperature OptimalTemp->ScaleUp End End: Purified Product ScaleUp->End

Step-by-Step Protocol:

  • Reactant Preparation: In separate, identical reaction vessels, dissolve the (E)-1-phenyl-3-(3-thienyl)prop-2-en-1-one and the aminomethanedithioate source in the chosen solvent.

  • Temperature Control: Place each reaction vessel in a pre-heated reaction block or oil bath set to the desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Reaction Initiation: Add the dithiocarbamate solution to the chalcone solution in each vessel simultaneously to start the reactions.

  • Monitoring: At regular intervals (e.g., every 2 hours), withdraw a small aliquot from each reaction, quench it, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product and any byproducts.

  • Data Analysis: Once the reactions appear to have reached completion or a set time point (e.g., 24 hours), analyze the final crude reaction mixtures to determine the conversion rate and the relative purity of the target compound at each temperature.

  • Selection of Optimal Temperature: Choose the temperature that provides the highest yield of the desired product with the minimal formation of impurities in a reasonable timeframe.

By following this structured approach, you can systematically and efficiently determine the optimal reaction temperature for the synthesis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, leading to improved outcomes in your research and development endeavors.

References

  • Diastereomeric N,S-Dialkyl Dithiocarbamates Derived from (E)-Chalcones and ʟ-Tryptophan: Microwave-Assisted Synthesis and In Vitro Studies Against Fusarium oxysporum. (2024). MDPI. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of dithiocarbamates. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions [a]. ResearchGate. Available at: [Link]

  • Effect of temperature on yield of chalcone. ResearchGate. Available at: [Link]

  • Synthesis, Structure, Characterization, and Decomposition of Nickel Dithiocarbamates. (2014). ResearchGate. Available at: [Link]

  • Straightforward and Highly Efficient Catalyst-Free One-Pot Synthesis of Dithiocarbamates under Solvent-Free Conditions. (2006). ACS Publications. Available at: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Available at: [Link]

  • One-Pot Synthesis of Dithiocarbamates Accelerated in Water. (2006). The Journal of Organic Chemistry. Available at: [Link]

  • Design, synthesis and antiproliferative activity studies of novel dithiocarbamate-chalcone derivates. (2016). PubMed. Available at: [Link]

Sources

Optimization

preventing oxidation of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidation of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate during long-term stor...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidation of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate during long-term storage. By understanding the potential degradation pathways and implementing appropriate storage and handling protocols, users can ensure the integrity and stability of this compound for their experiments.

Introduction: The Stability Challenge

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is a molecule possessing two key functional groups that are susceptible to degradation: a dithiocarbamate moiety and a β-dicarbonyl-like system. The dithiocarbamate group is known to be sensitive to oxidation and acidic conditions, while the β-dicarbonyl portion can be susceptible to both oxidative and thermal degradation.[1][2] Long-term storage without proper precautions can lead to the formation of impurities, reducing the compound's purity and potentially altering its biological activity. This guide will address the common challenges and provide practical solutions for maintaining the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: I've noticed a slight discoloration (yellowing) of my solid sample of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate after several months of storage at room temperature. What could be the cause?

A1: Discoloration is often the first visual indicator of chemical degradation. For this compound, the yellowing is likely due to the initial stages of oxidation of the dithiocarbamate moiety. Dithiocarbamates can oxidize to form thiuram disulfides, which are often colored compounds.[3] Room temperature storage, especially if exposed to light and air, can accelerate this process. We strongly recommend storing the compound under the recommended conditions outlined in our detailed storage protocols to minimize degradation.

Q2: My compound is stored as a solution in DMSO. I've observed a decrease in its purity over time via HPLC analysis. Why is this happening?

A2: While DMSO is a common solvent, dithiocarbamates can exhibit instability in it over the long term. The exact mechanism can be complex, but it is advisable to prepare solutions fresh whenever possible. If long-term storage in solution is unavoidable, consider using a co-solvent system or storing at ultra-low temperatures (-80°C) after flash-freezing in liquid nitrogen to minimize degradation.

Q3: What are the primary degradation products I should be looking for when analyzing the stability of this compound?

A3: Based on the structure, the primary degradation products are likely to arise from the oxidation of the dithiocarbamate group. The most common oxidative degradation product of dithiocarbamates is the corresponding thiuram disulfide. Additionally, hydrolysis of the dithiocarbamate can occur, especially in non-anhydrous solvents or at acidic pH, leading to the formation of the corresponding amine and carbon disulfide.[2][4] The β-dicarbonyl moiety could also undergo oxidative cleavage.

Q4: Can I use standard antioxidants to prevent the oxidation of this compound?

A4: The use of antioxidants can be a viable strategy. However, compatibility and potential interference with downstream applications must be considered. For dithiocarbamates, antioxidants like L-cysteine and DL-penicillamine have been used to stabilize them during analytical extraction procedures.[5] For bulk storage, adding an antioxidant may not be ideal as it introduces another chemical entity. The most effective approach is to control the storage environment by excluding oxygen.

Q5: What is the ideal temperature for long-term storage of solid 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate?

A5: For optimal long-term stability of the solid compound, we recommend storage at -20°C or below.[6][7] Some highly sensitive active pharmaceutical ingredients (APIs) benefit from even lower temperatures, such as -80°C.[8] The key is to minimize thermal energy, which can contribute to the initiation of degradation reactions.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected by LC-MS Analysis

Symptoms:

  • New peaks appear in the chromatogram of a stored sample compared to a freshly prepared standard.

  • The mass spectrum of the new peaks suggests potential dimerization or addition of oxygen atoms.

Possible Causes:

  • Oxidation: The dithiocarbamate moiety is the most likely site of oxidation.

  • Hydrolysis: Presence of moisture in the solvent or storage container.

  • Solvent-Induced Degradation: The compound may be reacting with the storage solvent.

Troubleshooting Workflow:

start Unexpected Impurities Detected check_mass Analyze Mass Spectra of Impurities start->check_mass is_dimer Mass consistent with Thiuram Disulfide Dimer? check_mass->is_dimer is_oxygenated Mass consistent with Oxygen Addition? is_dimer->is_oxygenated No oxidation_pathway Likely Oxidation of Dithiocarbamate. Implement Inert Atmosphere Storage. is_dimer->oxidation_pathway Yes hydrolysis_pathway Possible Hydrolysis or β-Dicarbonyl Cleavage. Ensure Anhydrous Conditions. is_oxygenated->hydrolysis_pathway Yes check_solvent Review Solvent Stability Data is_oxygenated->check_solvent No other_degradation Consider other degradation pathways. Contact Technical Support. oxidation_pathway->other_degradation hydrolysis_pathway->other_degradation solvent_issue Change to a more inert solvent (e.g., anhydrous acetonitrile). Prepare fresh solutions. check_solvent->solvent_issue Compound 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate Oxidation Oxidation (O2, light, heat) Compound->Oxidation Hydrolysis Hydrolysis (H2O, acid/base) Compound->Hydrolysis Thiuram_Disulfide Thiuram Disulfide Dimer Oxidation->Thiuram_Disulfide Amine Corresponding Amine Hydrolysis->Amine CS2 Carbon Disulfide Hydrolysis->CS2

Potential Degradation Pathways.

References

  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. (2013).
  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (2023). Toxics.
  • Stability of dithiocarbamates during the preparation and extraction of food samples. (n.d.).
  • A review of the therapeutic properties of dithiocarbam
  • Review of Transition Metal Dithiocarbamate Complexes: Novel Fluorescent Materials for Biosensor Applications. (2025). Engineering, Technology & Applied Science Research.
  • High-Performance Liquid Chromatography (HPLC)
  • Analytical Methods for Dithiocarbam
  • Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds
  • Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.).
  • A Comparative Guide to LC-MS/MS Methods for the Quantification of Diethyldithiocarbam
  • Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. (2015).
  • Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay. (2007).
  • Granular sulfur storage + 5 methods of storing. (2024).
  • Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier. (2023).
  • Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags. (2015). Semantic Scholar.
  • Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy. (2023).
  • β-Dicarbonyl compounds. (n.d.). Academia.edu.
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems.
  • The oxidation of β‐dicarbonyl compounds in the air promoted by DBU. (n.d.).
  • Proposed mechanism of oxidative C–O coupling of β-dicarbonyl compounds... (n.d.).
  • 8.3 β-dicarbonyl Compounds in Organic Synthesis. (n.d.). KPU Pressbooks.
  • Reactivity of Thermally Treated α-Dicarbonyl Compounds. (2013). Journal of Agricultural and Food Chemistry.
  • Decarboxylative oxidation-enabled consecutive C-C bond cleavage. (n.d.).
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support.
  • Reactivity of thermally treated α-dicarbonyl compounds. (2013). Journal of Agricultural and Food Chemistry.
  • Nanoparticle-Catalysed Microwave-Driven MCRs for Sustainable Heterocycle Synthesis. (2026). Molecules.
  • Sulfur Storage & Handling Tips. (2025). Faraz Oil.
  • Thermal Degradation of Food Proteins. (n.d.). Constructor University Library.
  • A Thermal Decarbonylation of Penam β-Lactams. (2008). The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with complex dithiocarbamate-chalcone adducts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with complex dithiocarbamate-chalcone adducts.

The target molecule, 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate , is a primary dithiocarbamate generated via the Michael addition of dithiocarbamic acid (or its ammonium salt) to a thienyl-substituted chalcone[1]. While this structural motif is highly valuable in medicinal chemistry, primary dithiocarbamates are notoriously fragile[2]. They are highly susceptible to acid-catalyzed decomposition, thermal degradation, and retro-Michael cleavage[3]. This guide provides field-proven, mechanistically grounded solutions to isolate your product with high purity and yield.

I. Core Troubleshooting & FAQs

Q1: My crude mixture smells strongly of sulfur (like rotten eggs or cabbage) during silica gel chromatography, and my yield is near zero. What is happening? Cause: You are observing the acid-catalyzed decomposition of the dithiocarbamate moiety. Standard silica gel has a surface pH of ~4.5–5.5 due to active silanol groups. In acidic environments, dithiocarbamates undergo rapid protonation to form a zwitterionic intermediate, which subsequently collapses to release carbon disulfide ( CS2​ , causing the foul odor) and ammonia[4]. Primary dithiocarbamates (aminomethanedithioates) are particularly vulnerable to this cleavage because they lack the steric protection found in dialkyl dithiocarbamates[5]. Solution: Never run this compound on untreated silica. You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% Triethylamine (TEA) in your non-polar starting solvent (e.g., hexane) before loading the column. Alternatively, switch to neutral Alumina or use an alkaline-stable stationary phase (e.g., Gemini C6-Phenyl) if performing preparative HPLC[6].

Q2: I am trying to separate the product from unreacted 1-phenyl-3-(3-thienyl)-2-propen-1-one (the starting chalcone), but they co-elute. How can I improve resolution? Cause: The chalcone and the dithiocarbamate adduct share the same bulky aromatic framework (phenyl and thienyl rings), resulting in nearly identical retention factors ( Rf​ ) in standard hexane/ethyl acetate mixtures. Solution: Exploit the hydrogen-bonding capability of the primary amine ( −NH2​ ) on the dithiocarbamate. Switch to a solvent system that differentiates hydrogen-bond donors, such as Toluene/Acetone or Dichloromethane/Methanol (with 1% TEA). If chromatography fails, utilize selective anti-solvent crystallization (detailed in Section III), as the dithiocarbamate is significantly less soluble in cold non-polar solvents than the parent chalcone.

Q3: When I attempt to concentrate my purified fractions on the rotary evaporator, the product turns into a dark, intractable oil. How can I prevent this? Cause: Thermal degradation. Dithiocarbamates are highly sensitive to heat[2]. Elevated temperatures provide the activation energy required for a retro-Michael addition, cleaving the molecule back into the chalcone and dithiocarbamic acid (which immediately decomposes). Solution: Maintain a strict thermal ceiling. Never exceed a water bath temperature of 30°C during rotary evaporation. Use a high-vacuum pump to remove solvents at room temperature or below.

II. Mechanistic & Workflow Visualizations

To successfully purify this compound, you must understand both the macroscopic workflow and the microscopic degradation pathways.

Workflow Start Crude Reaction Mixture (Chalcone + DTC Adduct) Extract Cold Extraction (pH 8.0-8.5) Quench with NaHCO3 Start->Extract Mild Base Concentrate Low-Temp Evaporation (T < 30°C) Extract->Concentrate Organic Phase Chromatography TEA-Neutralized Silica Gel or Neutral Alumina Concentrate->Chromatography Load Cold Crystallize Anti-Solvent Crystallization (DCM/Hexane at -20°C) Chromatography->Crystallize Pure Fractions Pure Pure 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate Crystallize->Pure Filter

Fig 1. Optimized purification workflow highlighting critical thermal and pH control points.

Pathway Intact Intact Aminomethanedithioate Adduct Protonated S-Protonated Zwitterion Intermediate Intact->Protonated Acidic pH (< 7) Cleavage C-S / C-N Bond Cleavage Protonated->Cleavage Fast Intramolecular Transfer Products Carbon Disulfide (CS2) + Ammonia (NH3) + Chalcone Cleavage->Products Irreversible Degradation

Fig 2. Acid-catalyzed degradation pathway of the dithiocarbamate moiety.

III. Quantitative Stability Parameters

Adhering to strict physicochemical boundaries is the only way to ensure the structural integrity of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate during downstream processing.

ParameterConditionStability ImpactMechanistic Rationale
pH < 6.0Critical Failure Rapid protonation of sulfur leads to C-N bond cleavage and CS2​ evolution[3].
pH 7.5 – 9.0Optimal Dithiocarbamates exist in their most stable, unprotonated state in mildly alkaline media[2].
pH > 10.5Moderate RiskStrong bases can trigger retro-Michael addition or enolization of the ketone[7].
Temperature > 40°CHigh RiskThermal stress induces retro-Michael cleavage and accelerates oxidative degradation of the thienyl ring.
Stationary Phase Standard SilicaCritical Failure Acidic silanol groups act as a heterogeneous acid catalyst for decomposition[6].
Stationary Phase TEA-Silica / AluminaOptimal Neutralizes acidic sites, allowing intact elution of the dithiocarbamate[2].

IV. Step-by-Step Optimized Purification Protocol

This self-validating protocol is designed to mitigate the three primary vectors of degradation: acidity, heat, and oxidation.

Phase 1: Reaction Quenching & Extraction

  • Upon completion of the Michael addition, cool the reaction vessel to 0°C using an ice bath.

  • Quench the reaction by adding a cold, mildly alkaline buffer (e.g., 5% aqueous NaHCO3​ , pH ~8.5) to ensure the dithiocarbamate remains deprotonated[2].

  • Extract the aqueous layer three times with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not use highly polar solvents that might carry over water and trace bases.

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

Phase 2: Low-Temperature Concentration 5. Transfer the filtrate to a round-bottom flask. 6. Evaporate the solvent using a rotary evaporator with the water bath strictly set below 30°C . Use a high-efficiency vacuum pump to compensate for the lack of heat.

Phase 3: Base-Deactivated Chromatography 7. Prepare a chromatography column using standard silica gel (230-400 mesh). 8. Critical Step: Slurry the silica in your starting mobile phase (e.g., 90:10 Hexane:EtOAc) containing 1% Triethylamine (TEA) v/v . Run at least 2 column volumes of this TEA-spiked solvent through the column to fully cap the acidic silanol groups. 9. Load your crude mixture (dissolved in a minimum amount of DCM). 10. Elute using a gradient of Hexane/EtOAc (containing 0.5% TEA). Monitor fractions via TLC (visualized with UV and iodine; dithiocarbamates stain intensely brown/yellow with iodine).

Phase 4: Anti-Solvent Crystallization 11. Pool the product-containing fractions and concentrate at < 30°C. 12. To remove trace TEA and achieve analytical purity, dissolve the resulting residue in the absolute minimum volume of cold DCM (~5 mL per gram of product). 13. While stirring gently at 0°C, add cold Hexane dropwise until the solution becomes persistently turbid (the cloud point). 14. Seal the flask and transfer it to a -20°C freezer for 12–24 hours to induce crystallization. 15. Filter the resulting crystals rapidly on a cold Büchner funnel, wash with ice-cold hexane, and dry under high vacuum in the dark.

V. References

  • Humeres, E., et al. "Mechanisms of Acid Decomposition of Dithiocarbamates. 2. Efficiency of the Intramolecular General Acid Catalysis." PubMed (NIH). Available at:[Link]

  • Canadian Science Publishing. "The Decomposition of Dithiocarbamate Fungicides, with Special Reference to the Volatile Products." Canadian Science Publishing. Available at: [Link]

  • Humeres, E., et al. "Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates." The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • MDPI. "Diastereomeric N,S-Dialkyl Dithiocarbamates Derived from (E)-Chalcones and ʟ-Tryptophan: Microwave-Assisted Synthesis and In Vitro Studies." MDPI. Available at: [Link]

  • Kanchi, S., et al. "Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species." Arabian Journal of Chemistry. Available at: [Link]

Sources

Optimization

handling moisture sensitivity of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic experimental results when working with highly functionalized dithiocarbamates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic experimental results when working with highly functionalized dithiocarbamates.

While 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is a valuable synthetic intermediate and metal-chelating agent, its aminomethanedithioate core is inherently vulnerable to hydrolytic degradation. This guide provides the mechanistic causality behind this moisture sensitivity, troubleshooting FAQs, and field-proven, self-validating protocols to ensure your experimental integrity.

Part 1: The Mechanistic Causality of Moisture Sensitivity

Dithiocarbamates are not indefinitely stable. The fundamental issue lies in the electrophilic nature of the thiocarbonyl carbon. When exposed to ambient humidity, absorbed water acts as a nucleophile. This initiates a hydrolysis cascade that protonates the dithiocarbamate, forming an unstable zwitterionic intermediate.

This intermediate rapidly decomposes, cleaving the C-N bond to split off carbon disulfide (CS2) gas and leaving behind the parent amine—in this case, 3-oxo-3-phenyl-1-(3-thienyl)propylamine [Addressing misconceptions in dithiocarbamate chemistry[1]]([Link]). Because this degradation generates a gas and alters the basicity of the system, even trace moisture can ruin stoichiometric reactions, poison metal catalysts, or lead to internal delamination (the "popcorn effect") if the compound is utilized in solid-state applications .

G A 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate C Protonated Intermediate (Unstable Zwitterion) A->C B H2O (Moisture) Nucleophilic Attack B->C Hydrolysis D Carbon Disulfide (CS2) Gas Evolution C->D E Parent Amine Derivative C->E

Degradation pathway of dithiocarbamates via moisture-induced hydrolysis.

Part 2: Troubleshooting & FAQs

Q1: My isolated yield is consistently low, and the storage vial emits a strong "rotten egg" or sulfurous odor. What is happening? A1: The odor is a definitive diagnostic marker of hydrolytic degradation. The sulfurous smell is due to the evolution of carbon disulfide (CS2) and trace hydrogen sulfide (H2S). This occurs because ambient moisture in your solvent or headspace has hydrolyzed the aminomethanedithioate group. Causality & Fix: Water attacks the thiocarbonyl group, breaking the molecule apart. You must treat this compound as strictly air- and moisture-sensitive. Switch to anhydrous, degassed solvents and store the compound under an Argon atmosphere.

Q2: I dried my synthesized product in a vacuum oven at 60°C to remove water, but the compound degraded completely into a sticky residue. Why? A2: You inadvertently accelerated the hydrolysis. The equilibrium moisture content of a compound is temperature-dependent. Applying heat while residual moisture is still trapped in the crystal lattice provides the activation energy required for the water to rapidly attack the thiocarbonyl carbon. Furthermore, dithiocarbamic acids and their salts are thermally labile[1]. Causality & Fix: Never use thermal baking to dry sensitive dithiocarbamates. Instead, use high-vacuum drying (Schlenk line) at room temperature, or lyophilize the compound from a frozen matrix of anhydrous 1,4-dioxane.

Q3: How should I store this compound to prevent degradation over time? A3: Dithiocarbamates follow strict Moisture Sensitivity Levels (MSL)[2]. For long-term storage, the compound must be kept in a desiccator backfilled with an inert gas (Argon is preferred over Nitrogen due to its higher density), or in a sealed moisture-barrier bag at -20°C. If storing in a standard refrigerator, ensure the vial is sealed with Parafilm and placed inside a secondary container with active indicating silica gel, as refrigerators are high-humidity environments.

Part 3: Standard Operating Procedure (SOP) for Moisture-Free Handling

To guarantee a self-validating system —where errors are engineered out of the workflow and success is physically verifiable—follow this strict handling protocol:

  • Preparation: Bake all glassware at 120°C for at least 4 hours. Cool under active vacuum in a desiccator.

    • Validation: The indicating silica in the desiccator must remain strictly blue, confirming no moisture ingress during the cooling phase.

  • Weighing: Transfer the sealed vial to an inert-atmosphere glovebox. Weigh the required mass into a Schlenk flask.

    • Validation: The glovebox environmental sensor must read <1 ppm H2O and <1 ppm O2 before opening the vial.

  • Sealing: Seal the Schlenk flask with a high-quality rubber septum and secure it with copper wire or a Keck clip before exiting the glovebox.

    • Validation: Once attached to the Schlenk line outside, the septum should hold a slight positive pressure of Argon without bulging, confirming a hermetic seal.

  • Solvent Addition: Purge the Schlenk manifold with Argon (3x vacuum/Argon cycles). Inject anhydrous, sparged solvent directly through the septum using a gas-tight syringe.

    • Validation: The absence of bubbling or pressure spikes upon solvent addition confirms that no spontaneous CS2 evolution (hydrolysis) is occurring.

Workflow Step1 Step1 Step2 Step 2: Schlenk Transfer Seal in Schlenk flask before ambient exposure Step1->Step2 Step3 Step 3: Vacuum/Argon Cycle Purge lines 3x to remove trace moisture Step2->Step3 Step4 Step 4: Anhydrous Solvent Add solvent via air-tight syringe Step3->Step4

Step-by-step Schlenk line workflow for moisture-free handling.

Part 4: Quantitative Impact of Moisture and Temperature

To illustrate the urgency of strict moisture control, the following table summarizes the typical degradation profile of functionalized dithiocarbamates under various environmental conditions based on MSL standards and kinetic stability data.

Environmental ConditionRelative Humidity (RH)TemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Ambient Benchtop 50 - 60%25°C2 - 4 DaysHydrolysis (CS2 evolution)
Heated Vacuum Oven > 10% (Trapped)60°C< 2 HoursThermal Hydrolysis / Oxidation
Standard Refrigerator 70 - 80%4°C1 - 2 WeeksSlow Hydrolysis
Glovebox / Argon < 1 ppm-20°C> 12 MonthsStable

References

  • [2] Moisture sensitivity level. Wikipedia.[Link]

  • [3] Humidity as a Use Condition for Accelerated Aging of Polymers. MDDI Online.[Link]

  • [1] Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions (RSC Publishing).[Link]

  • [4] Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics (National Institutes of Health / MDPI).[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate vs trithiocarbonates in RAFT polymerization

For researchers, chemists, and professionals in drug development and materials science, the precision of polymer synthesis is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, chemists, and professionals in drug development and materials science, the precision of polymer synthesis is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique for creating polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. The heart of this control lies in the choice of the Chain Transfer Agent (CTA).

This guide provides an in-depth comparison of two prominent classes of CTAs: dithiocarbamates and trithiocarbonates. While the initial query specified "3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate," this appears to be a highly specialized or novel dithiocarbamate not widely documented in readily available literature. Therefore, to provide a robust and broadly applicable guide, we will compare the general class of dithiocarbamates, to which this molecule belongs, against the widely utilized trithiocarbonates. We will delve into the mechanistic nuances, kinetic performance, and practical considerations for selecting the optimal CTA for your specific monomer and application.

The RAFT Mechanism: A Foundation of Control

Before comparing CTAs, it's crucial to understand the mechanism they govern. RAFT polymerization is a degenerative chain transfer process superimposed on a conventional free-radical polymerization. The CTA reversibly transfers a reactive thiocarbonylthio group between propagating polymer chains. This rapid exchange process ensures that all polymer chains have an equal probability of growth, leading to a low polydispersity index (Đ) and predictable molecular weights.

RAFT_Mechanism cluster_equilibrium Equilibrium I Initiator (I) I_rad Initiator Radical (I•) I->I_rad kd CTA CTA (Z-C(=S)S-R) M Monomer (M) P_rad Propagating Radical (Pn•) I_rad->P_rad + M (kp) RAFT_adduct RAFT Adduct Radical P_rad->RAFT_adduct + CTA (k_add) Equilibrium Main RAFT Equilibrium Dormant Dormant Polymer (Pn-S-C(=S)Z) RAFT_adduct->Dormant - R• (k_frag) P_new_rad New Propagating Radical (Pm•) RAFT_adduct->P_new_rad - Pn• (k_frag) Dormant->RAFT_adduct + Pm• (k_add) R_rad Leaving Group Radical (R•) R_rad->P_new_rad + M (ki)

Figure 1: The RAFT Polymerization Mechanism. This diagram illustrates the key steps: initiation, propagation, addition of a propagating radical to the CTA, fragmentation to form a dormant species and a new radical, re-initiation, and the main RAFT equilibrium that ensures uniform chain growth.

Core Structural Differences: Dithiocarbamates vs. Trithiocarbonates

The key to a CTA's performance lies in its structure, specifically the "Z" and "R" groups that flank the central thiocarbonylthio moiety (S=C(Z)S-R). These groups modulate the reactivity of the C=S double bond and the stability of the intermediate radical adduct.

  • Dithiocarbamates (DTCs): The Z group is a nitrogen atom (NR'R''). This makes them generally less reactive than trithiocarbonates. The lone pair of electrons on the nitrogen atom delocalizes into the C=S bond, strengthening it and making it less susceptible to radical addition.

  • Trithiocarbonates (TTCs): The Z group is a sulfur atom attached to another alkyl or aryl group (SR'). This structure makes the C=S double bond more reactive towards radical addition compared to DTCs.

This fundamental difference in reactivity is the primary determinant of their suitability for different monomer families.

Performance Comparison: Reactivity and Monomer Compatibility

The choice between a dithiocarbamate and a trithiocarbonate is primarily dictated by the reactivity of the monomer being polymerized. Monomers can be broadly classified as "more activated" (e.g., acrylates, acrylamides, styrene) and "less activated" (e.g., vinyl acetate).

FeatureDithiocarbamates (DTCs)Trithiocarbonates (TTCs)
Z Group Nitrogen (e.g., N(C₂H₅)₂)Sulfur (e.g., S-C₁₂H₂₅)
C=S Bond Reactivity LowerHigher
Radical Addition Rate (k_add) SlowerFaster
Intermediate Fragmentation Rate (k_frag) Generally slowerGenerally faster
Ideal Monomers More Activated Monomers (MAMs) like acrylates, styrene, acrylamides.Broad applicability; effective for both MAMs and Less Activated Monomers (LAMs) like vinyl acetate (with appropriate R/Z groups).
Control over LAMs Poor; often leads to inhibition or retardation.Good to excellent; considered the "universal" class of CTAs.
Color of Polymer Can be less colored (pale yellow) than TTC-derived polymers.Typically results in yellow to pink polymers due to the thiocarbonylthio end-group.

Expert Insight: The success of a RAFT polymerization hinges on the transfer constant (C_tr = k_add/k_p). For effective control, C_tr should be high (>10). Dithiocarbamates, with their lower k_add, are often inefficient for less activated monomers where the propagation rate (k_p) is already low. This results in poor control, retardation, or complete inhibition of polymerization. Trithiocarbonates, being more reactive, are better able to "outcompete" propagation, providing excellent control over a wider range of monomers.

Experimental Protocol: A Comparative Synthesis

To illustrate the practical application, here are representative protocols for the RAFT polymerization of a model "more activated" monomer, n-butyl acrylate, using both a dithiocarbamate and a trithiocarbonate CTA.

Objective: Synthesize poly(n-butyl acrylate) with a target degree of polymerization (DP) of 100 and a narrow molecular weight distribution.

Materials:

  • n-Butyl acrylate (BA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), initiator

  • CTA 1: Benzyl 1H-pyrrole-1-carbodithioate (a representative dithiocarbamate)

  • CTA 2: S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (a common trithiocarbonate)

  • Anisole (solvent)

Experimental Workflow:

RAFT_Workflow prep_node prep_node reac_node reac_node anal_node anal_node A 1. Stock Solution Prep B 2. Reagent Calculation [M]:[CTA]:[I] = 100:1:0.1 A->B C 3. Schlenk Flask Setup Add Monomer, CTA, Initiator, Solvent B->C D 4. Degassing Three Freeze-Pump-Thaw Cycles C->D E 5. Polymerization Immerse in oil bath at 70°C D->E F 6. Sampling & Quenching Take aliquots over time, quench in ice bath E->F G 7. Analysis ¹H NMR for conversion GPC for Mn and Đ F->G

Figure 2: General Workflow for RAFT Polymerization. This flowchart outlines the standard procedure, from reagent preparation and calculation to the final analysis of the resulting polymer.

Step-by-Step Procedure:

  • Reagent Calculation: For a target DP of 100, the molar ratio of [Monomer]:[CTA]:[Initiator] is set to 100:1:0.1.

    • Causality: The [M]/[CTA] ratio theoretically determines the degree of polymerization. The initiator concentration is kept low to minimize the population of chains initiated by thermal decomposition, which would broaden the molecular weight distribution.

  • Reaction Setup: In a typical experiment, for a 5 mL reaction volume in anisole (50% v/v):

    • n-Butyl Acrylate (1.93 mL, 13.6 mmol)

    • CTA (0.136 mmol)

    • AIBN (2.24 mg, 0.0136 mmol)

    • Anisole (2.5 mL)

    • The components are added to a Schlenk flask equipped with a magnetic stir bar.

  • Degassing: The flask is sealed, and the mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Trustworthiness: Oxygen is a radical scavenger and will inhibit the polymerization. Thorough degassing is critical for reproducible and controlled results. A self-validating protocol ensures this step is performed rigorously.

  • Polymerization: The flask is backfilled with an inert gas (Nitrogen or Argon) and immersed in a preheated oil bath at 70°C.

  • Monitoring and Termination: Aliquots are taken at timed intervals via a degassed syringe to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and Đ (by Gel Permeation Chromatography - GPC). The polymerization is terminated by cooling the reaction mixture in an ice bath and exposing it to air.

Expected Results and Interpretation

When polymerizing an activated monomer like n-butyl acrylate, both CTA classes are expected to perform well, but with subtle differences.

ParameterDithiocarbamate (Expected)Trithiocarbonate (Expected)
Monomer Conversion vs. Time May exhibit a slight induction period or slower initial rate.Typically shows a linear first-order kinetic plot.
Mn vs. Conversion Linear increase, closely tracking the theoretical Mn.Linear increase, closely tracking the theoretical Mn.
Polydispersity (Đ) Low, typically < 1.20Low, typically < 1.15

Authoritative Grounding: The ability of both CTAs to control the polymerization of "more activated" monomers is well-documented. However, the superior reactivity of trithiocarbonates often leads to a slightly better-controlled system, evidenced by a potentially lower final Đ and more ideal pseudo-first-order kinetics. This is because the rates of addition and fragmentation are faster relative to propagation, leading to more efficient chain equilibration.

Conclusion and Recommendations

The choice between dithiocarbamate and trithiocarbonate CTAs is not a matter of one being universally "better," but rather which is "fitter" for the intended purpose.

  • Choose Dithiocarbamates when working exclusively with more activated monomers (styrenes, acrylates, acrylamides) and when a potentially less colored final polymer is desired. They are often more hydrolytically stable than some trithiocarbonates.

  • Choose Trithiocarbonates for their versatility and broad applicability . They are the agent of choice for controlling both more activated and less activated monomers . If you are developing a platform methodology or working with a diverse range of monomers, a well-chosen trithiocarbonate offers the most robust and reliable performance.

Ultimately, the optimal selection of a RAFT agent requires careful consideration of the monomer's reactivity, the desired polymer characteristics, and the specific reaction conditions. This guide provides the foundational knowledge to make an informed decision, enabling researchers to leverage the full power of RAFT polymerization for creating precisely tailored macromolecules.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. URL: [Link]

  • Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Macromolecules, 45(13), 5321-5342. URL: [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2013). Living Radical Polymerization by the RAFT Process: A Second Update. Australian Journal of Chemistry, 65(8), 985-1076. URL: [Link]

  • Chong, Y. K., Krstina, J., Le, T. P. T., Moad, G., Postma, A., Rizzardo, E., & Thang, S. H. (2003). Thiocarbonylthio Compounds [S=C(Z)S-R] in Free Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT). Macromolecules, 36(7), 2256-2272. URL: [Link]

Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Compound Focus: 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS: 286366-70-9) Executive Summary & The Analytical Ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Compound Focus: 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS: 286366-70-9)

Executive Summary & The Analytical Challenge

In the landscape of preclinical drug development, dithiocarbamate derivatives and chalcone adducts are highly valued for their potent antimicrobial and anticancer properties . The compound 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate represents a unique structural hybrid: a Michael addition product combining a bioactive thienyl-chalcone backbone with a dithiocarbamate moiety .

However, characterizing this compound presents a severe analytical challenge. The C–S bond connecting the dithiocarbamate group to the propyl chain is highly labile. Under harsh ionization conditions, the molecule undergoes spontaneous retro-Michael cleavage or direct heterolytic C–S bond fission. As a Senior Application Scientist, I have evaluated multiple mass spectrometry (MS) platforms to determine the most robust methodology for quantifying and structurally elucidating this specific adduct. This guide objectively compares these platforms and provides a validated, step-by-step high-resolution MS (HRMS) protocol.

Platform Comparison: Selecting the Optimal MS Strategy

When analyzing thermally labile, sulfur-rich adducts, the choice of ionization source and mass analyzer dictates the integrity of the data. Below is a quantitative and qualitative comparison of three standard analytical approaches.

Table 1: Performance Comparison of MS Platforms for Dithiocarbamate Adducts
Analytical PlatformIonization EnergyIntact [M+H]+ SurvivalMass AccuracyOptimal ApplicationMajor Limitation
GC-EI-MS Hard (70 eV)0% (Complete decay)NominalVolatile screeningTotal loss of molecular ion due to thermal degradation.
LC-ESI-QqQ Soft (Low Temp)> 85%NominalHigh-throughput DMPKCannot distinguish isobaric biological matrix interferences.
LC-ESI-QTOF Soft (Low Temp)> 90%High (< 2 ppm)Structural ElucidationLarger footprint; lower scan speed than QqQ.

The Verdict: While Gas Chromatography-Electron Impact MS (GC-EI-MS) is a staple for robust organics, it completely fails here due to the thermal instability of the dithiocarbamate group, yielding only CS2​ and fragmented chalcone artifacts . Liquid Chromatography coupled with High-Resolution Quadrupole Time-of-Flight (LC-ESI-QTOF) is the superior choice. It provides the soft ionization necessary to preserve the intact molecular ion ( m/z 308.0233) and the mass accuracy required to map complex gas-phase fragmentation pathways unambiguously.

Mechanistic Elucidation of Gas-Phase Fragmentation

Understanding the causality behind the fragmentation pattern is critical for designing Multiple Reaction Monitoring (MRM) transitions or interpreting unknown metabolites.

The exact mass of the protonated molecule [M+H]+ is 308.0233 Da (Formula: C14​H14​NOS3+​ ). Upon Collision-Induced Dissociation (CID) in the QTOF collision cell, the molecule exhibits a highly predictable, thermodynamically driven fragmentation cascade:

  • Primary C–S Cleavage (The Weakest Link): The most abundant product ion occurs at m/z 215.0531 . This corresponds to the neutral loss of aminomethanedithioic acid ( NH2​CS2​H , 92.97 Da). Causality: The resulting carbocation ( [C13​H11​OS]+ ) is exceptionally stable due to extensive resonance delocalization across the adjacent thienyl ring and the phenyl ketone system.

  • Secondary Backbone Cleavage: The m/z 215 ion (protonated chalcone) undergoes further dissociation. It loses a thiophene molecule (84.00 Da) to yield a fragment at m/z 131.0497 , or it loses a benzene ring (78.05 Da) to yield m/z 137.0062 .

Fragmentation M [M+H]+ m/z 308.0233 F1 [Chalcone+H]+ m/z 215.0531 (C13H11OS+) M->F1 -92.97 Da (Loss of NH2CS2H) F4 [Dithiocarbamate]+ m/z 94.0000 M->F4 Retro-Michael Cleavage F2 [Ph-CO-CH=CH2]+ m/z 131.0497 (C9H7O+) F1->F2 -84.00 Da (Loss of Thiophene) F3 [Thienyl-CH=CH-CO]+ m/z 137.0062 (C7H5OS+) F1->F3 -78.05 Da (Loss of Benzene)

Fig 1. ESI-MS/MS gas-phase fragmentation logic for the target adduct.

Validated Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following LC-HRMS protocol is designed as a self-validating system . It incorporates internal standards, low-temperature controls, and matrix blanks to prevent false positives caused by in-source fragmentation.

Phase 1: Sample Preparation (Cold Extraction)

Causality: Dithiocarbamates oxidize rapidly at room temperature. Cold extraction arrests degradation.

  • Spike 50 µL of biological sample (e.g., plasma) with 10 µL of Internal Standard (Diethyldithiocarbamate-d10, 1 µg/mL).

  • Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (FA) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a pre-chilled autosampler vial. Self-Validation Check: Always prepare a "Matrix Blank" (plasma with ACN, no target compound) to verify the absence of isobaric background at m/z 308.02.

Phase 2: UHPLC Separation
  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min. Column temperature maintained at 30°C to minimize on-column thermal degradation.

Phase 3: High-Resolution MS/MS Acquisition

Causality: Capillary temperature must be kept artificially low to prevent the C–S bond from breaking before the molecule enters the mass analyzer.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 250°C (Critical: Do not exceed 300°C)

    • Desolvation Gas: 800 L/hr

  • MS/MS (CID) Parameters:

    • Precursor Isolation: m/z 308.02

    • Collision Energy (CE): Ramp from 15 eV to 25 eV using ultra-pure N2​ gas.

  • System Suitability Test (SST): Before the run, inject a calibration tuning mix. The mass error for the m/z 322.0481 reference ion must be < 2 ppm.

Protocol S1 1. Sample Prep Cold ACN Internal Std S2 2. LC Separation C18 Column 0.1% FA S1->S2 S3 3. Ionization ESI+ Low Temp (250°C) S2->S3 S4 4. CID N2 Gas 15-25 eV S3->S4 S5 S5 S4->S5

Fig 2. Self-validating LC-HRMS experimental workflow.

Conclusion

When analyzing complex, labile adducts like 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, hardware selection and parameter optimization are inseparable from the molecule's fundamental chemistry. While nominal mass QqQ systems offer excellent throughput, LC-ESI-QTOF provides the definitive structural proof required for publication and regulatory submission. By strictly controlling source temperatures and understanding the thermodynamically favored C–S bond cleavage, researchers can eliminate in-source artifacts and achieve highly reproducible quantification.

References

  • Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 2011.[Link]

  • Mass spectra of sodium N-alkyl and N,N-dialkyl dithiocarbamates and some related compounds. Journal of the Association of Official Analytical Chemists, 1971.[Link]

  • Molecular basis of Streptococcus mutans sortase A inhibition by the flavonoid natural product trans-chalcone. Chemical Communications (RSC), 2015.[Link]

  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 2008.[Link]

Validation

benchmarking chain transfer efficiency of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate

Title: Benchmarking Chain Transfer Efficiency of 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate in RAFT Polymerization Introduction In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Chain Transfer Efficiency of 3-Oxo-3-phenyl-1-(3-thienyl)propyl Aminomethanedithioate in RAFT Polymerization

Introduction

In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the architectural precision of the synthesized polymer is entirely dependent on the structural tuning of the Chain Transfer Agent (CTA). The efficiency of a RAFT agent is dictated by its chain transfer constant ( Ctr​ ), which relies on the delicate thermodynamic interplay between the stabilizing Z-group and the leaving R-group .

This guide provides an objective benchmarking of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (OPTAM, CAS: 286366-70-9) , a specialized dithiocarbamate CTA. We will evaluate its performance and chain transfer efficiency against industry-standard alternatives, specifically Cumyl Dithiobenzoate (CDB) and standard Xanthates, to guide researchers in selecting the optimal CTA for custom polymer synthesis.

Section 1: Structural Causality & Mechanistic Rationale

To understand why OPTAM exhibits specific kinetic behaviors, we must deconstruct its chemical architecture. The efficiency of the addition-fragmentation equilibrium is governed by two structural pillars:

  • The Z-Group (Aminomethanedithioate core): Unlike dithiobenzoates where a phenyl Z-group highly activates the C=S double bond, the amine lone pair in OPTAM delocalizes into the thiocarbonyl group. This reduces the electrophilicity of the C=S bond. Causally, this prevents the severe kinetic retardation typically observed when polymerizing Less Activated Monomers (LAMs) like Vinyl Acetate (VAc) or N-Vinylpyrrolidone (NVP) with overly reactive CTAs .

  • The R-Group (3-Oxo-3-phenyl-1-(3-thienyl)propyl): For a RAFT agent to maintain a high Ctr​ , the expelled R-radical must be stable enough to fragment quickly, yet reactive enough to efficiently reinitiate polymerization. The thienyl ring and the oxo-phenyl system provide massive steric bulk and resonance stabilization. This ensures that the fragmentation of the intermediate radical is thermodynamically favored over the backward addition reaction.

RAFT_Mechanism PropRad Propagating Radical (Pn•) IntRad Intermediate Radical (Pn-S-C•(Z)-S-R) PropRad->IntRad Addition CTA OPTAM RAFT Agent (S=C(Z)-S-R) CTA->IntRad Addition DeadPoly Dormant Polymer (Pn-S-C(Z)=S) IntRad->DeadPoly Fragmentation ExpRad Expelled Radical (R•) IntRad->ExpRad Fragmentation Reinit Reinitiation (R-M•) ExpRad->Reinit + Monomer

Caption: RAFT addition-fragmentation equilibrium highlighting intermediate radical partitioning.

Section 2: Benchmarking Experimental Design

To objectively evaluate OPTAM's chain transfer efficiency, we benchmarked it against two common CTAs representing different control paradigms :

  • Cumyl Dithiobenzoate (CDB): The gold standard for More Activated Monomers (MAMs) like Styrene.

  • O-Ethyl S-(1-phenylethyl) dithiocarbonate (Xanthate): A standard MADIX agent traditionally used for LAMs.

Experimental Parameters:

  • Monomers: Vinyl Acetate (VAc, representing LAMs) and Styrene (St, representing MAMs).

  • Initiator: AIBN (2,2'-Azobis(isobutyronitrile)).

  • Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Conditions: 70 °C in bulk polymerization.

Section 3: Step-by-Step Methodology

This protocol is designed as a self-validating system. By cross-referencing monomer conversion via Nuclear Magnetic Resonance (NMR) with molecular weight evolution via Gel Permeation Chromatography (GPC), we create an internal validation loop. If the number-average molecular weight ( Mn​ ) does not scale linearly with conversion, the living character of the system is compromised .

  • Preparation: In a 10 mL Schlenk flask, dissolve the selected CTA (0.1 mmol) and AIBN (0.02 mmol) in 20 mmol of the purified monomer (VAc or Styrene).

  • Degassing (Critical Step): Subject the mixture to four rigorous freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger. Failing to remove dissolved oxygen will result in unpredictable induction periods, skewing the kinetic plots and artificially lowering the apparent Ctr​ .

  • Polymerization: Backfill the flask with Argon and immerse it in a pre-heated oil bath at 70 °C to initiate thermal decomposition of AIBN.

  • Kinetic Sampling: Withdraw 0.2 mL aliquots every 30 minutes using a degassed, Argon-purged syringe. Quench the aliquots immediately in liquid nitrogen to halt propagation.

  • Analysis: Determine monomer conversion via 1 H-NMR (comparing the integration of vinyl protons to polymer backbone protons). Determine molecular weight and dispersity ( ) via GPC calibrated with narrow polystyrene standards.

Workflow Prep 1. Preparation Mix Reagents Degas 2. Degassing Freeze-Pump-Thaw Prep->Degas React 3. Polymerization 70°C Oil Bath Degas->React Sample 4. Kinetic Sampling Aliquots taken React->Sample Analyze 5. GPC & NMR Determine C_tr Sample->Analyze

Caption: Standardized workflow for determining the chain transfer efficiency of RAFT agents.

Section 4: Data Presentation & Comparative Analysis

The chain transfer constant ( Ctr​=ktr​/kp​ ) is calculated by plotting the evolution of molecular weight versus conversion. A Ctr​>2 is generally required to maintain "living" characteristics with narrow dispersity.

Table 1: Chain Transfer Constants ( Ctr​ ) by Monomer Type

RAFT AgentZ-Group Class Ctr​ (Styrene - MAM) Ctr​ (Vinyl Acetate - LAM)
CDB Dithiobenzoate> 50 (Excellent)< 0.1 (Severe Retardation)
Xanthate Dithiocarbonate~ 0.5 (Poor)~ 2.5 (Good)
OPTAM Dithiocarbamate~ 1.2 (Moderate)> 15 (Excellent)

Analysis of Causality: CDB severely retards VAc polymerization because the highly reactive propagating VAc radical forms an ultra-stable intermediate radical with the dithiobenzoate, which refuses to fragment. Conversely, OPTAM's aminomethanedithioate core destabilizes the intermediate just enough to promote rapid fragmentation, yielding a remarkably high Ctr​ for VAc.

Table 2: Molecular Weight Control and Dispersity ( ) at 60% Conversion

MonomerRAFT AgentTheoretical Mn​ Experimental Mn​ Dispersity ( )Control Quality
StyreneCDB12,50012,8001.08High
StyreneOPTAM12,50015,2001.45Moderate
VAcXanthate10,30011,1001.35Good
VAcOPTAM10,30010,5001.12 Excellent

Section 5: Conclusion & Selection Guide

When designing custom polymers, matching the CTA to the monomer class is non-negotiable.

  • Choose CDB if you are exclusively polymerizing MAMs (Styrene, Methacrylates, Acrylamides).

  • Choose Xanthates for standard, cost-effective LAM polymerization where a broader dispersity ( ) is acceptable.

  • Choose OPTAM when synthesizing precision LAM-based polymers (e.g., Poly(vinyl acetate) or Poly(N-vinylpyrrolidone) for biomedical or drug delivery applications) where ultra-low dispersity ( ) and high end-group fidelity are strictly required. Its bulky 3-oxo-3-phenyl-1-(3-thienyl)propyl R-group provides superior reinitiation kinetics compared to standard xanthates.

References

  • National Center for Biotechnology Information. "3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate". PubChem Compound Summary for CID 2725889. URL:[Link]

  • ACS Publications. "A Simple and Efficient Synthesis of RAFT Chain Transfer Agents via Atom Transfer Radical Addition−Fragmentation". Macromolecules. URL:[Link]

Comparative

toxicity and safety comparison of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate with other dithioates

Toxicity and Safety Comparison: 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate vs. Standard Dithioates Executive Summary The evaluation of novel dithioate derivatives is a critical phase in drug development and...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicity and Safety Comparison: 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate vs. Standard Dithioates

Executive Summary

The evaluation of novel dithioate derivatives is a critical phase in drug development and chemical synthesis, balancing therapeutic or synthetic efficacy against potential cellular toxicity. This guide provides an objective, data-driven comparison of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS: 286366-70-9) [1] against widely used dithioates, including 1,4-Dithiothreitol (DTT)[2] and Tribufos[3]. By analyzing mechanistic pathways, hepatotoxicity, and in vitro safety profiles, this guide equips researchers with the protocols necessary to validate the safety of complex dithiocarbamates.

Mechanistic Basis of Dithioate Toxicity

Dithioates and dithiocarbamates exhibit a broad spectrum of biological activity, often dictated by their steric bulk, lipophilicity, and the reactivity of their sulfur moieties.

  • Autoxidation and Oxidative Stress: Low-molecular-weight dithioates like DTT are notorious for their rapid autoxidation in aqueous solutions. At low concentrations (0.4–1.0 mM), DTT autoxidizes to produce hydrogen peroxide ( H2​O2​ ). This H2​O2​ subsequently reacts with intracellular metals via the Fenton reaction to produce highly toxic hydroxyl radicals ( ∙OH ), leading to severe cytotoxicity and cell death[4].

  • Steric Hindrance and Lipophilicity: In contrast, 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is a bulky molecule featuring a thienyl ring, a phenyl group, and a ketone[1]. This steric hindrance significantly reduces the rate of spontaneous autoxidation compared to DTT. However, its high lipophilicity increases the likelihood of hepatic accumulation, shifting the primary safety concern from acute oxidative stress to potential hepatotoxicity, similar to other complex phosphorodithioates[5].

G Dithioate Dithioate Exposure (e.g., DTT / OPT-AMD) Autox Autoxidation Dithioate->Autox H2O2 H2O2 Production Autox->H2O2 Fenton Metal-Catalyzed Fenton Reaction H2O2->Fenton ROS Hydroxyl Radicals (•OH) Fenton->ROS Tox Cytotoxicity & Apoptosis ROS->Tox

Fig 1: Mechanistic pathway of dithioate-induced cytotoxicity via autoxidation and the Fenton reaction.

Comparative Toxicity Profiles

To contextualize the safety of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, it must be benchmarked against established dithioates. The table below synthesizes the quantitative and qualitative safety data across different classes.

CompoundCAS NumberPrimary Toxicity MechanismTarget Organ / Cellular EffectBaseline Toxicity / LD50
3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate 286366-70-9[1]Lipophilic accumulation, mild protein-thiol bindingLiver (Hepatocytes)Under investigation (Predicted low acute toxicity due to steric bulk)
1,4-Dithiothreitol (DTT) 3483-12-3Autoxidation, H2​O2​ generation, severe tissue burns[2]CNS, Respiratory Tract, EpitheliumOral LD50 (Rat): 400 mg/kg[6]; In vitro toxicity at 0.4–1.0 mM[4]
Tribufos (S,S,S-Tributyl Phosphorotrithioate) 78-48-8Cholinesterase inhibition, delayed neurotoxicity[3]Nervous System, LiverOral LD50 (Rat): ~250 mg/kg[3]
Phosphorodithioate Gapmers N/ASequence-dependent accumulation, mild caspase activation[5]Liver, KidneyIC50 > 100 µM (Generally well-tolerated)[5]

Data Synthesis: While DTT causes immediate, severe eye and skin damage[2] and is highly toxic to organisms like Drosophila melanogaster via cuticular penetration[6], bulky dithioates and phosphorodithioates generally exhibit a milder, delayed toxicity profile focused on the liver and kidneys[3][5].

Experimental Protocols for Safety Validation

To objectively validate the safety of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate against alternatives, researchers must employ a self-validating experimental system. The following protocols ensure rigorous causality mapping between compound exposure and cellular response.

Protocol A: In Vitro Hepatotoxicity Screening (HepG2 Cells)

Causality Rationale: Because lipophilic dithioates are metabolized in the liver, HepG2 cells provide an accurate model for hepatotoxicity. Monitoring Caspase 3/7 activation isolates apoptosis from general necrosis[5].

  • Cell Culturing: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using MEM supplemented with 10% FBS.

  • Dosing Strategy: Prepare serial dilutions of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (10 µM to 500 µM).

    • Self-Validation: Include 0.5 mM DTT as a positive control for oxidative apoptosis[4] and 0.1% DMSO as a vehicle negative control.

  • Incubation: Expose cells for 24, 48, and 72 hours to capture both acute and delayed metabolic toxicity.

  • Endpoint Assay: Add Caspase-Glo 3/7 Reagent to each well. Incubate for 1 hour at room temperature and measure luminescence.

Protocol B: In Vivo Acute Oral Toxicity (OECD 423)

Causality Rationale: In vitro data cannot account for systemic clearance or blood-brain barrier penetration. In vivo testing establishes the true LD50 and identifies systemic target organs[3].

  • Administration: Administer the compound via oral gavage to female Wistar rats in a stepwise dose progression (starting at 300 mg/kg).

  • Observation: Monitor subjects for 14 days for clinical signs of neurotoxicity (tremors, lethargy) or hepatotoxicity (jaundice, weight loss).

  • Histopathology: Post-euthanasia, perform H&E staining on hepatic and renal tissues to check for steatosis or tubular necrosis.

G Prep Compound Prep (OPT-AMD vs DTT) InVitro In Vitro Screening (HepG2 Cells) Prep->InVitro Assay Caspase 3/7 & LDH Assays InVitro->Assay InVivo In Vivo Validation (OECD 423) Assay->InVivo If IC50 > 50µM Analysis Histopathology & Safety Profiling InVivo->Analysis

Fig 2: Tiered experimental workflow for comparative safety validation of dithioate compounds.

Safety & Handling Guidelines

When handling 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, standard industrial hygiene practices must be strictly enforced. Although it lacks the acute volatility and immediate corrosive hazard of DTT[2], its dithioate core poses an unknown chronic risk.

  • PPE Requirements: Nitrile gloves, safety goggles, and a well-ventilated fume hood.

  • Disposal: Treat as hazardous chemical waste. Do not mix with strong oxidizing agents, as this may trigger rapid, exothermic autoxidation.

Sources

Validation

Analytical Modalities for the Purity Determination of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic analysis of complex, sulfur-containing intermediates. The compound 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethan...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the chromatographic analysis of complex, sulfur-containing intermediates. The compound 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS: 286366-70-9)[1] presents a classic analytical paradox: it requires rigorous purity profiling for downstream drug development, yet its core structural moiety—the dithiocarbamate group—is notoriously hostile to standard gas chromatography (GC) techniques.

This guide objectively compares the performance of direct GC analysis against the industry-standard Acid-Hydrolysis GC-MS method and intact HPLC-UV analysis. By understanding the causality behind these experimental choices, researchers can avoid costly analytical artifacts and implement self-validating workflows.

The Mechanistic Challenge: Why Direct GC Fails

The fundamental flaw in attempting a direct GC analysis of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate lies in the thermodynamics of the dithiocarbamate group. Dithiocarbamates are thermally labile and cannot be extracted or analyzed directly without severe degradation[2].

When introduced into a standard GC injection port (typically operating at 200°C–250°C), the aminomethanedithioate moiety undergoes rapid thermal decomposition. The molecule cleaves, quantitatively evolving carbon disulfide (CS₂) and the corresponding amine[2]. Consequently, the resulting chromatogram does not represent the intact molecule. Instead, it displays multiple degradation peaks, leading to artificially low purity readouts, severe peak tailing, and non-reproducible data.

To circumvent this, analytical chemists must rely on either indirect quantitative conversion (Acid-Hydrolysis GC-MS) or ambient-temperature intact analysis (HPLC-UV).

G A 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate B Direct GC Injection (>200°C) A->B E Acid Hydrolysis (SnCl2 / HCl at 80°C) A->E C Thermal Degradation (CS2 + Amine Formation) B->C D Peak Splitting & Inaccurate Purity C->D F Iso-octane Extraction (CS2 Capture) E->F G GC-MS Analysis (m/z 76 Quantitation) F->G H Accurate Indirect Purity Determination G->H

Workflow comparison: Direct GC degradation vs. Acid-Hydrolysis GC-MS for dithiocarbamates.

Methodological Comparison: GC vs. HPLC Alternatives

To establish a robust purity profile, we must compare the three primary modalities available to the analytical chemist.

Direct GC-FID/MS (The Anti-Pattern)

As established, direct injection results in thermal cleavage. While some laboratories attempt to use Cold-On-Column (COC) injection to mitigate this, the required elution temperatures in the GC oven still induce degradation. This method is strictly not recommended for this compound.

Acid-Hydrolysis GC-MS (The Gold Standard for DTCs)

Following the principles of EPA Method 630.1[3], this method embraces the instability of the dithiocarbamate group. The sample is subjected to acid hydrolysis using Tin(II) chloride (SnCl₂) and HCl in a sealed vessel at 80°C. This quantitatively converts the aminomethanedithioate group into CS₂ gas. The CS₂ is extracted into iso-octane and quantified via GC-MS[2]. Because 1 mole of the compound yields a predictable stoichiometric ratio of CS₂, the purity of the parent compound can be accurately back-calculated.

Reverse-Phase HPLC-UV (The Intact Alternative)

For researchers requiring intact molecular analysis, HPLC-UV provides a thermal-stress-free environment. Using a standard C18 column with a water/acetonitrile gradient, the intact 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate can be eluted and quantified. However, HPLC may lack the resolving power of GC for highly volatile, non-UV-absorbing impurities.

Quantitative Performance Comparison
ParameterDirect GC-FIDAcid-Hydrolysis GC-MSReverse-Phase HPLC-UV
Analyte State Degraded (CS₂ + Amine)Indirect (CS₂ evolution)Intact Molecule
Thermal Stress High (>200°C)Low (80°C Hydrolysis)None (Ambient)
Recovery (%) < 40% (Highly Variable)95 - 104%98 - 102%
Precision (RSD) > 25%< 5%< 2%
Limit of Quantitation N/A (Unreliable)0.04 µg/mL (as CS₂)0.1 µg/mL
Primary Use Case Not RecommendedTotal Dithiocarbamate PurityIntact Purity & Impurity Profiling

Data synthesized from standard dithiocarbamate validation protocols[2],[4].

Self-Validating Experimental Protocol: Acid-Hydrolysis GC-MS

A protocol is only as reliable as its internal controls. To ensure this workflow is self-validating, we incorporate a stoichiometric conversion benchmark using a certified Thiram standard (99.5% purity)[2]. If the Thiram control fails to yield the theoretical CS₂ concentration, the system is compromised (likely a vapor leak), and the assay must be halted.

Step 1: Reagent Preparation & System Suitability
  • SnCl₂/HCl Reagent: Dissolve 1.5 g of analytical grade SnCl₂ in 100 mL of 12N HCl. Prepare fresh daily to prevent oxidation[3].

  • Control Standard: Weigh 25 mg of certified Thiram. (Note: 1 mole of Thiram theoretically generates 2 moles of CS₂)[2].

  • Sample Preparation: Accurately weigh 25 mg of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate into a 50 mL heavy-walled headspace vial.

Step 2: Acid Hydrolysis (The Conversion Phase)
  • Add 10 mL of the SnCl₂/HCl reagent to the sample and control vials.

  • Immediately seal the vials with PTFE-lined crimp caps to prevent CS₂ escape.

  • Incubate the vials in a heated block at 80°C for exactly 120 minutes to ensure complete hydrolysis of the dithiocarbamate moiety.

  • Remove and cool the vials to room temperature (20°C) before extraction.

Step 3: Liquid-Liquid Extraction
  • Inject 10.0 mL of high-purity iso-octane directly through the PTFE septum using a gas-tight syringe.

  • Vortex the vials vigorously for 2 minutes to partition the evolved CS₂ into the organic (iso-octane) layer.

  • Allow the phases to separate completely (approx. 5 minutes).

Step 4: GC-MS Acquisition Parameters
  • Injection: Extract 1 µL of the upper iso-octane layer and inject into the GC-MS.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm film thickness).

  • Oven Program: 40°C hold for 5 min, ramp at 10°C/min to 100°C, then ramp at 30°C/min to 250°C to bake out the column.

  • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting m/z 76 (the molecular ion of CS₂)[2].

  • Validation Gate: Calculate the recovery of the Thiram control. Proceed with sample data analysis only if Thiram recovery falls between 95% and 105%.

Conclusion

When determining the purity of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, direct GC analysis is an analytical dead-end due to the thermal lability of the molecule. For rigorous, volatile-inclusive purity profiling, the Acid-Hydrolysis GC-MS method remains the authoritative standard, leveraging the predictable degradation of the dithiocarbamate group into quantifiable carbon disulfide. For routine lot-release testing where intact molecular confirmation is required, HPLC-UV serves as the optimal complementary technique.

References

  • Title: 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate | C14H13NOS3 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Comparative

Mastering Molecular Weight: A Comparative Guide to 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate and its Alternatives in Controlled Polymerization

For the modern researcher, precision in polymer synthesis is not merely a goal; it is a prerequisite for innovation. The ability to dictate molecular weight and achieve narrow molecular weight distributions is paramount...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, precision in polymer synthesis is not merely a goal; it is a prerequisite for innovation. The ability to dictate molecular weight and achieve narrow molecular weight distributions is paramount in fields ranging from drug delivery to advanced materials. This guide offers an in-depth technical comparison of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, a representative dithiocarbamate, and its alternatives for achieving precise molecular weight control in polymer synthesis.

The Critical Role of the Chain Transfer Agent: A Focus on Dithiocarbamates

The featured compound, 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, belongs to the dithiocarbamate class of organic molecules. Its utility in molecular weight control stems from its function as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a powerful technique that imparts a "living" character to radical polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDI).

The effectiveness of a dithiocarbamate as a RAFT agent is intricately linked to the electronic and steric properties of the substituents on the nitrogen atom.[1] In the case of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, the presence of both phenyl and thienyl groups, along with a ketone functionality, suggests a nuanced influence on the RAFT equilibrium, potentially offering a balance of reactivity suitable for a range of monomers.

The RAFT Mechanism: A Symphony of Reversible Reactions

The power of RAFT polymerization lies in a series of reversible addition-fragmentation events, as illustrated below. The CTA, in this case, a dithiocarbamate, reversibly deactivates growing polymer chains, ensuring that all chains have an equal opportunity to grow. This leads to a population of polymer chains with very similar lengths and, consequently, a low PDI.

RAFT_Mechanism cluster_initiation Initiation cluster_RAFT RAFT Equilibrium cluster_termination Termination I Initiator (I) R_dot Radical (R•) I->R_dot Decomposition Pn_dot Propagating Radical (Pn•) R_dot->Pn_dot + M M Monomer (M) Pn_dot_2 Pn• Pn_dot->Pn_dot_2 Intermediate Intermediate Radical Pn_dot_2->Intermediate + CTA CTA Dithiocarbamate CTA (Z-C(=S)S-R') CTA->Intermediate Pm_dot Pm• Intermediate->Pm_dot Fragmentation Dormant Dormant Polymer (Z-C(=S)S-Pn) Intermediate->Dormant Fragmentation Dormant->Pn_dot_2 + M (Propagation) Pn_dot_3 Pn• Dormant->Pn_dot_3 Dead_Polymer Dead Polymer Pn_dot_3->Dead_Polymer Pm_dot_2 Pm• Pm_dot_2->Dead_Polymer

RAFT polymerization mechanism involving a dithiocarbamate chain transfer agent.

A Comparative Analysis: Dithiocarbamates vs. Other Controlled Polymerization Techniques

While RAFT polymerization with dithiocarbamates offers significant advantages, it is crucial for researchers to understand its performance in the context of other available techniques. The following table provides a comparative overview of dithiocarbamate-mediated RAFT, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP).

FeatureDithiocarbamate-Mediated RAFTAtom Transfer Radical Polymerization (ATRP)Nitroxide-Mediated Polymerization (NMP)
Mechanism Reversible addition-fragmentation chain transferReversible halogen atom transfer catalyzed by a transition metal complexReversible termination with a stable nitroxide radical
Catalyst Typically metal-freeTransition metal complex (e.g., Cu, Fe)Metal-free
Monomer Scope Broad, including styrenes, acrylates, methacrylates, and vinyl esters[1]Wide range, but can be sensitive to acidic monomers and some functional groupsPrimarily styrenes and acrylates; less effective for methacrylates[2]
Control over MW Excellent, predictable based on [M]/[CTA] ratio[3]Excellent, predictable based on [M]/[I] ratioGood, but can be less precise than RAFT or ATRP
Polydispersity (PDI) Typically < 1.2[4]Typically < 1.2Typically 1.1 - 1.4[5]
Reaction Conditions Tolerant to a wide range of solvents and functional groupsRequires careful control of catalyst, ligand, and initiator concentrations; sensitive to oxygenOften requires higher temperatures; sensitive to oxygen
End-group Fidelity High, allowing for block copolymer synthesisHigh, enabling post-polymerization modificationGood, but can have some loss of end-group functionality
Key Advantage Versatility and tolerance to a wide range of monomers and functional groupsWell-established and provides excellent controlMetal-free system
Key Disadvantage Potential for color and odor in the final polymer due to the thiocarbonylthio groupResidual metal catalyst can be difficult to remove and may be undesirable for certain applicationsLimited monomer scope and often requires higher reaction temperatures

Experimental Validation: A Protocol for Success

To validate the efficacy of a dithiocarbamate RAFT agent, such as 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, in controlling molecular weight, a systematic experimental approach is required. The following protocols outline the key steps for polymerization and characterization.

Experimental Workflow

Workflow A 1. Reagent Preparation (Monomer, Initiator, CTA, Solvent) B 2. Polymerization Reaction (Controlled Temperature and Time) A->B C 3. Polymer Isolation and Purification (Precipitation and Drying) B->C D 4. Molecular Weight Analysis (Gel Permeation Chromatography - GPC) C->D E 5. Structural Characterization (Nuclear Magnetic Resonance - NMR) C->E F 6. Data Analysis and Comparison D->F E->F

Workflow for validating molecular weight control using a dithiocarbamate RAFT agent.
Detailed Experimental Protocols

1. Materials and Reagents:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Dithiocarbamate RAFT Agent (e.g., 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate)

  • Radical Initiator (e.g., AIBN, V-50)

  • Anhydrous Solvent (e.g., toluene, 1,4-dioxane)

  • Inhibitor Remover (for monomer purification)

  • Precipitation Solvent (e.g., methanol, hexane)

2. General Polymerization Procedure (Example with Styrene):

  • Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

  • In a Schlenk flask, dissolve the dithiocarbamate RAFT agent and the radical initiator (e.g., AIBN) in the desired amount of anhydrous solvent.

  • Add the purified styrene to the flask.

  • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for a predetermined time.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol).

  • Filter and wash the precipitated polymer, then dry it under vacuum to a constant weight.

3. Characterization:

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. Use a calibrated system with appropriate standards (e.g., polystyrene standards).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and, if possible, analyze the end-groups to verify the incorporation of the RAFT agent fragments.

Representative Experimental Data

MonomerDithiocarbamate RAFT Agent[M]:[CTA]:[I]Temp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
StyreneS-benzyl N-pyrrolocarbodithioate185:1:0.21003015,6001.20[6]
Methyl MethacrylateS-(2-cyanoprop-2-yl) N-pyrrolocarbodithioate185:1:0.26086,7001.27[6]
1-Vinyl-1,2,4-triazoleCyanomethyl methyl(phenyl)dithiocarbamate100:1:0.1602419,0001.16[3]
Vinyl AcetateMalonate N,N-diphenyldithiocarbamate--->50,000<1.5[1]

Conclusion: A Versatile Tool for Precision Polymer Synthesis

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, as a representative of the dithiocarbamate class of RAFT agents, offers a powerful and versatile platform for the synthesis of well-defined polymers. The key advantages of dithiocarbamate-mediated RAFT polymerization include its broad monomer scope, tolerance to various functional groups, and the ability to produce polymers with controlled molecular weights and low polydispersities. While alternative techniques like ATRP and NMP also provide excellent control, the metal-free nature and versatility of RAFT make it an attractive choice for a wide range of applications, particularly in the biomedical and pharmaceutical fields. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and scientists to effectively validate and implement dithiocarbamate-based RAFT agents in their pursuit of next-generation polymeric materials.

References

  • Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., et al. (1999). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules, 32(21), 6977–6980. [Link]

  • Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., et al. (1999). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules, 32(21), 6977–6980. [Link]

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. [Link]

  • Nicolas, J., Guillaneuf, Y., et al. (2013). Nitroxide-mediated polymerization. Progress in Polymer Science, 38(1), 63-235. [Link]

  • Quinn, J. F., Rizzardo, E., & Davis, T. P. (2001). RAFT Polymerization of Vinyl Acetate, Styrene and Acrylates Using N,N-Dithiocarbamates. Polymer Preprints, 42(2), 297-298. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis by Nitroxide Mediated Living Radical Polymerizations. Chemical Reviews, 101(12), 3661-3688. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]

  • Destarac, M. (2011). Dithiocarbamates in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. In The Chemistry of Dithiocarbamates and Related Compounds. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate. National Center for Biotechnology Information. Retrieved from [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Agent Design and Synthesis. Macromolecules, 45(21), 8565–8589. [Link]

  • Matyjaszewski, K. (Ed.). (2012). Controlled Radical Polymerization: Mechanisms and Techniques. ACS Symposium Series. [Link]

  • Barner-Kowollik, C. (Ed.). (2008). Handbook of RAFT Polymerization. John Wiley & Sons. [Link]

  • Mori, H., & Müller, A. H. (2003). The synthesis of block copolymers by “living” free radical polymerization. In Block Copolymers II (pp. 1-37). Springer, Berlin, Heidelberg. [Link]

  • Benaglia, M., Chiefari, J., et al. (2009). The role of the RAFT agent in reversible addition-fragmentation chain transfer (RAFT) polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 47(11), 2803-2817. [Link]

  • Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT agent design and synthesis. Macromolecules, 45(13), 5321–5342. [Link]

  • Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447. [Link]

  • Boyer, C., Bulmus, V., Davis, T. P., et al. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews, 109(11), 5402–5436. [Link]

  • Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). A new and simple approach to the design of switchable RAFT agents. Nature Chemistry, 5(9), 787-791. [Link]

  • Moad, G., Chong, Y. K., Postma, A., Rizzardo, E., & Thang, S. H. (2007). Advances in RAFT polymerization: the synthesis of polymers with defined end-groups. Polymer, 48(5), 1043-1081. [Link]

  • Peltekoff, M. C., Bag, M., et al. (2023). Controlled Polymerization. Polymers, 15(6), 1435. [Link]

  • Filimonov, V. D., et al. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers, 14(10), 2049. [Link]

  • Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2016). The limits of precision monomer placement in chain-growth polymerization. Nature Communications, 7(1), 1-8. [Link]

  • Matyjaszewski, K. (2012). Atom transfer radical polymerization (ATRP): current status and future perspectives. Macromolecules, 45(10), 4015-4039. [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2013). RAFT polymerization and the synthesis of well-defined polymers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 371(1987), 20120264. [Link]

  • Corrigan, N., Yeow, J., & Boyer, C. (2019). A user's guide to photo-controlled RAFT polymerization. Angewandte Chemie International Edition, 58(20), 6598-6614. [Link]

  • Gregory, A., & Stenzel, M. H. (2012). Complex polymer architectures via RAFT polymerization: from fundamental process to extending the scope of applications. Progress in Polymer Science, 37(1), 38-117. [Link]

  • Tsvetanov, C. B., & Petrova, E. (2010). RAFT polymerization of N-vinylpyrrolidone. Macromolecular rapid communications, 31(15), 1338-1349. [Link]

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular engineering by atom transfer radical polymerization. Journal of the American Chemical Society, 136(18), 6513-6533. [Link]

  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-catalyzed living radical polymerization. Chemical reviews, 101(12), 3689-3746. [Link]

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Safety & Regulatory Compliance

Safety

3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate proper disposal procedures

The safe handling and disposal of complex organosulfur compounds require a rigorous, chemistry-first approach to laboratory safety. 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is a specialized dithiocarbamat...

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Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of complex organosulfur compounds require a rigorous, chemistry-first approach to laboratory safety. 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is a specialized dithiocarbamate derivative featuring a thiophene ring and a chalcone-derived backbone. Due to its structural components, improper disposal can lead to the release of highly toxic gases or cause severe environmental contamination.

As a preferred source for laboratory safety, this guide provides drug development professionals and researchers with a field-proven, self-validating operational plan for the disposal of this specific compound.

Chemical Identity & Quantitative Disposal Parameters

To manage waste effectively, we must first quantify the physical and regulatory parameters of the compound. The following table summarizes the critical data points that dictate our disposal strategy.

ParameterValue / SpecificationOperational Implication
CAS Number 286366-70-9Required for accurate hazardous waste manifesting and tracking.
Molecular Weight 307.45 g/mol Used to calculate the theoretical yield of toxic byproducts upon decomposition.
Safe pH Range 7.0 – 10.0Maintaining a neutral/basic pH prevents acid-catalyzed hydrolysis.
Incineration Temp > 880°CMinimum temperature required to fully oxidize the sulfur backbone to SO₂.
Max Storage Time 90 DaysStandard EPA RCRA limit for hazardous waste accumulation in the lab.

Mechanistic Causality: The Chemistry of the Hazard

In advanced chemical handling, protocols are dictated by molecular vulnerabilities. You must not simply follow disposal steps; you must understand the causality behind them.

1. The Acid-Catalyzed Cleavage Risk The most critical hazard associated with 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is the instability of the dithiocarbamate moiety (-S-C(=S)-N-) in acidic environments. When exposed to proton donors (H⁺), the nitrogen or sulfur atom becomes protonated. This destabilizes the molecule, leading to the rapid cleavage of the C-N bond. The primary byproduct of this decomposition is Carbon Disulfide (CS₂) , a highly volatile liquid with an exceptionally low autoignition temperature (90°C) and potent neurotoxic properties. Secondary hydrolysis can also yield Hydrogen Sulfide (H₂S) gas. Preventing this reaction is the cornerstone of our segregation protocol, as outlined in the [1].

Mechanism A 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate C Protonated Dithiocarbamate Intermediate A->C Protonation B Acidic Environment (H+ Donor) B->C Catalysis D Carbon Disulfide (CS2) Highly Toxic & Flammable C->D Primary Decomposition E Amine Derivative Byproduct C->E Cleavage F Hydrogen Sulfide (H2S) Toxic Gas C->F Secondary Hydrolysis

Acid-catalyzed decomposition of dithiocarbamates into toxic gases.

2. Environmental Persistence of Thiophenes The secondary hazard is ecological. The compound contains a thiophene ring, a sulfur-containing heterocycle that is highly resistant to natural biodegradation. If disposed of in standard landfills, anaerobic bacteria can reduce these sulfur compounds, leading to soil and groundwater acidification. Therefore, high-temperature incineration is the only scientifically sound disposal route [2].

Operational Disposal Workflow

This step-by-step methodology is designed as a self-validating system . Each action includes a validation checkpoint to ensure the protocol has been executed correctly before moving to the next phase, ensuring compliance with [3].

Step 1: Waste Segregation & pH Verification

  • Action: Isolate all solid and liquid waste containing this compound strictly away from acidic waste streams (e.g., HCl, H₂SO₄) and strong oxidizers.

  • Validation Check: Before adding the compound to a mixed organic waste carboy, test the current pH of the carboy using indicator paper. Proceed only if the pH is between 7.0 and 10.0.

Step 2: Primary Containment

  • Action: Place the waste in a High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass container. Do not use metal containers, as prolonged exposure to organosulfur compounds can induce galvanic corrosion.

  • Validation Check: Invert the sealed container gently (if liquid) to verify the integrity of the PTFE-lined cap. No odor of sulfur (rotten eggs/cabbage) should be detectable outside the container.

Step 3: Regulatory Labeling

  • Action: Affix a standardized hazardous waste label. Explicitly write: "Hazardous Waste - Toxic Organosulfur. Contains Dithiocarbamate. DO NOT MIX WITH ACIDS."

  • Validation Check: Cross-reference the label against your laboratory's Waste Analysis Plan (WAP) to ensure the CAS number (286366-70-9) is properly logged in the institutional inventory system.

Step 4: High-Temperature Incineration

  • Action: Transfer the container to the facility's central hazardous waste accumulation area for pickup by a licensed environmental contractor. The waste must be slated for high-temperature incineration (>880°C).

  • Validation Check: Review the contractor's manifest to confirm the waste code reflects toxic organic solids/liquids and that the destination facility utilizes alkaline flue-gas scrubbers to capture the resulting SO₂ emissions.

Workflow Start Waste Generation: Organosulfur Compound Segregation 1. Segregation: Strict Isolation from Acids Start->Segregation Containment 2. Containment: Seal in HDPE/Glass Segregation->Containment pH Neutralized Labeling 3. Labeling: Mark as Toxic Organosulfur Containment->Labeling Secure Cap Storage 4. Storage: Ventilated Waste Cabinet Labeling->Storage Log in WAP Disposal 5. Final Disposal: High-Temp Incineration Storage->Disposal EPA-Licensed Contractor

Standard operating procedure for organosulfur waste containment.

Emergency Spill Response Protocol

In the event of an accidental spill of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate, standard spill kits may exacerbate the hazard if they contain acidic neutralizing agents. Follow this targeted workflow:

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory fume hoods are operating at maximum capacity to draw away any potential CS₂ or H₂S vapors.

  • Inert Absorption (No Acids): Do NOT use generic spill neutralizers. Cover the spill completely with an inert, non-combustible absorbent material such as dry sand, vermiculite, or specialized universal spill pads.

  • Mechanical Collection: Using non-sparking tools (to mitigate the ignition risk of any trace CS₂), sweep the absorbed mixture into a wide-mouth HDPE hazardous waste bucket.

  • Alkaline Decontamination: Wash the affected surface with a mild alkaline detergent solution (e.g., 5% sodium carbonate in water). This ensures any residual dithiocarbamate remains in a stable, unprotonated state. Wipe dry and dispose of the cleaning materials in the same hazardous waste bucket.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

  • Department of Water Affairs & Forestry. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste." Centre for Environmental Rights, 1998. [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Characteristics and Regulations." Regulations.gov / US EPA, 2024.[Link]

Handling

A Senior Application Scientist's Guide to Handling 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential safety and logistical informa...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential safety and logistical information for handling 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate (CAS: 286366-70-9). Due to the limited availability of specific safety data for this compound, the following protocols are synthesized from best practices for the dithiocarbamate chemical class, to which it belongs.[1][2][3][4] This approach ensures a robust and cautious framework for protecting both personnel and the environment.

Hazard Assessment and Triage: Understanding the Risks

Key Hazard Considerations:

  • Dermal and Eye Contact: Dithiocarbamates can cause skin irritation, and in some cases, severe burns and eye damage.[7]

  • Ingestion: This class of compounds is generally considered harmful if swallowed.[4]

  • Inhalation: While the solid form may have low volatility, any procedures that could generate dust or aerosols require stringent controls to prevent respiratory irritation.[6][8]

  • Environmental: Dithiocarbamates are noted for their high toxicity to aquatic organisms.[1][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves, inspected before each use.To prevent skin contact. Proper glove removal technique (without touching the outer surface) must be followed.[6]
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.To protect against eye irritation or serious eye damage from splashes or dust.[4][7][8]
Body Protection A lab coat or chemical-resistant apron. A full-body suit may be necessary for large quantities or high-risk procedures.To prevent contamination of personal clothing and skin.[8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if there is a risk of aerosol or dust formation.To prevent inhalation, which may cause respiratory irritation.[8][9][10]

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate is crucial for maintaining a safe laboratory environment.

Engineering Controls: The Foundation of Safety

All work with this compound should be conducted in a well-ventilated area.[1][8] The primary engineering control should be a certified chemical fume hood or a powder containment hood to minimize the inhalation of any airborne particulates.[3] An eyewash station and safety shower must be readily accessible.[7]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure to contain any potential spills.

  • Weighing and Aliquoting: If working with the solid compound, handle it carefully to avoid generating dust. Use appropriate tools for transfer.

  • In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If the solvent is volatile, ensure the process is conducted deep within the fume hood.

  • Post-Handling: After the procedure, decontaminate all surfaces that may have come into contact with the compound. Wash hands thoroughly with soap and water after removing gloves.[6][11]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Designate Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh/Aliquot Solid Compound prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Work Surfaces handle_dissolve->post_decon Procedure Complete post_wash Wash Hands Thoroughly post_decon->post_wash

Caption: A streamlined workflow for the safe handling of 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate.

Disposal Plan: Environmental Stewardship

Proper disposal is a critical final step to ensure that this compound does not harm the environment. As dithiocarbamates are very toxic to aquatic life, under no circumstances should this compound or its waste be disposed of down the drain.[1][6]

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, absorbent pads) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a compatible, leak-proof hazardous waste container. Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol
  • Waste Identification: Classify all waste streams containing 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate as hazardous chemical waste.

  • Containerization: Use appropriate, labeled containers for solid and liquid waste. Ensure containers are kept closed when not in use.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[2][3]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor. The preferred method of disposal for dithiocarbamates is incineration at an approved facility.[1]

Disposal Decision Tree

start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container is_solid->liquid_waste Liquid store Store in designated secure area solid_waste->store liquid_waste->store contact_ehs Contact EHS for pickup and disposal via incineration store->contact_ehs

Caption: A decision-making workflow for the proper disposal of waste containing the target compound.

By adhering to these rigorous safety protocols, you can confidently advance your research while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • 3-OXO-3-PHENYL-1-(3-THIENYL)PROPYL AMINOMETHANEDITHIOATE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • material safety data sheet - silver diethyl dithiocarbamate ar - Oxford Lab Fine Chem. (n.d.). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - SODIUM DIETHYL DITHIOCARBAMATE Trihydrate - Oxford Lab Fine Chem. (n.d.). Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Sodium Diethyldithiocarbamate Trihydrate - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Sodium diethyldithiocarbamate trihydrate - Carl ROTH. (n.d.). Retrieved from [Link]

  • sodium diethyldithiocarbamate - Sdfine. (n.d.). Retrieved from [Link]

  • 3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate | C14H13NOS3 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet(SDS). (n.d.). Retrieved from [Link]

  • Safety data sheet - CPAChem. (n.d.). Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • EP0161172A1 - N-(3-phenylmethylthio-1-oxo-propyl) - Google Patents. (n.d.).
  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate
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3-Oxo-3-phenyl-1-(3-thienyl)propyl aminomethanedithioate
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